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  • Product: N-tert-Butyl-2-methoxyethylamine
  • CAS: 22687-22-5

Core Science & Biosynthesis

Foundational

N-tert-Butyl-2-methoxyethylamine molecular weight and exact mass

N-tert-Butyl-2-methoxyethylamine: Physicochemical Profiling, Exact Mass Determination, and Applications in Targeted Drug Discovery Executive Summary In contemporary medicinal chemistry, the strategic selection of amine b...

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Author: BenchChem Technical Support Team. Date: March 2026

N-tert-Butyl-2-methoxyethylamine: Physicochemical Profiling, Exact Mass Determination, and Applications in Targeted Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic selection of amine building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-tert-Butyl-2-methoxyethylamine (CAS: 22687-22-5) is a highly specialized secondary amine that serves as a bifunctional pharmacophore modifier [1]. By combining the steric bulk and lipophilicity of a tert-butyl group with the flexibility and hydrogen-bonding capacity of a methoxyethyl chain, this compound is frequently utilized in the synthesis of tertiary amides—most notably in the development of Cannabinoid Receptor 2 (CB2) agonists [2]. This technical guide provides an in-depth analysis of its physicochemical properties, exact mass characteristics for high-resolution mass spectrometry (HRMS), and field-proven methodologies for its application in organic synthesis.

Molecular Architecture & Physicochemical Profiling

The structural duality of N-tert-Butyl-2-methoxyethylamine allows it to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of target molecules. The tert-butyl moiety restricts the conformational rotation of adjacent amide bonds, effectively locking the molecule into a bioactive conformation that enhances receptor affinity. Conversely, the ether oxygen in the methoxyethyl group acts as a hydrogen bond acceptor, mitigating the excessive lipophilicity often associated with bulky alkyl groups and preserving aqueous solubility.

Table 1: Fundamental Chemical Identifiers & Mass Specifications

PropertyValueCausality / Significance
IUPAC Name N-(2-methoxyethyl)-2-methylpropan-2-amineStandardized nomenclature for structural identification.
CAS Number 22687-22-5Unique registry identifier for regulatory and procurement tracking.
Molecular Formula C₇H₁₇NODictates the theoretical isotopic distribution.
Molecular Weight 131.22 g/mol Average mass used for macroscopic stoichiometric calculations.
Monoisotopic / Exact Mass 131.131014 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O); critical for HRMS [1].
SMILES CC(C)(C)NCCOCMachine-readable format for computational chemistry and QSAR modeling.
Hazard Classification Flam. Liq. 3, Skin Corr. 1C, Eye Dam. 1Dictates mandatory handling under inert atmosphere and fume hoods [3].

The Role of Exact Mass in High-Resolution Mass Spectrometry (HRMS)

In drug development, verifying the successful incorporation of N-tert-Butyl-2-methoxyethylamine into a larger scaffold requires unambiguous elemental composition assignment. While molecular weight (131.22 g/mol ) is sufficient for calculating reaction equivalents, it is mathematically inadequate for mass spectrometry.

High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap platforms) relies on the exact mass (131.131014 Da). By matching the experimental mass-to-charge ratio (m/z) to the theoretical exact mass within a stringent error margin (typically < 5 ppm), researchers can definitively rule out isobaric interferences. Because the compound contains a basic secondary amine, it is highly amenable to positive electrospray ionization (ESI+), where it readily accepts a proton.

Table 2: Theoretical ESI Adduct Exact Masses for C₇H₁₇NO

Ionization ModeAdduct SpeciesTheoretical Exact Mass (m/z)Diagnostic Utility
ESI (+) [M+H]⁺132.13829Primary target for LC-MS monitoring of the free amine.
ESI (+) [M+Na]⁺154.12023Secondary confirmatory adduct, common in glass-stored samples.
ESI (+) [M+NH₄]⁺149.16483Observed when using ammonium acetate/formate mobile phases.
ESI (-) [M-H]⁻130.12373Rarely observed due to the lack of acidic protons; poor sensitivity.

Experimental Methodologies: Synthesis & Validation

To demonstrate the practical utility of N-tert-Butyl-2-methoxyethylamine, the following protocols detail its use in synthesizing a tertiary amide—a standard workflow in the generation of CB2 receptor agonists [2]. These protocols are designed as self-validating systems , meaning built-in quality control checkpoints ensure causality and accuracy at every step.

Protocol A: Amide Coupling Synthesis Workflow

This protocol utilizes TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent.

  • Causality of Reagent Choice: TBTU rapidly converts the unreactive carboxylic acid into a highly electrophilic OBt-active ester. DIEA (N,N-Diisopropylethylamine) is selected as the base because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the acid and neutralize the system.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent of the target carboxylic acid (e.g., a pyridine-2-carboxylic acid derivative) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of DIEA. Stir for 5 minutes to ensure complete deprotonation of the acid.

  • Esterification: Add 1.2 equivalents of TBTU. Stir the mixture at room temperature for 30 minutes. Validation Check: A color change (often to pale yellow) indicates the formation of the OBt-active ester.

  • Nucleophilic Attack: Add 1.1 equivalents of N-tert-Butyl-2-methoxyethylamine.

  • Propagation: Stir the reaction at room temperature for 12–16 hours. Causality: The significant steric bulk of the tert-butyl group inherently slows the nucleophilic attack; elevated temperatures should be avoided to prevent epimerization or degradation.

  • Self-Validation (Reaction Quench): Before quenching, sample 5 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and run a rapid LC-MS to confirm the complete consumption of the starting acid mass and the appearance of the target amide exact mass.

AmideCoupling Acid Carboxylic Acid Precursor ActiveEster OBt-Active Ester Intermediate Acid->ActiveEster Activation Reagents TBTU + DIEA (Activators) Reagents->ActiveEster Amide Target Amide (e.g., CB2 Agonist) ActiveEster->Amide Nucleophilic Substitution Amine N-tert-Butyl-2- methoxyethylamine Amine->Amide

Fig 1. Reagent-driven amide coupling pathway utilizing TBTU activation.

Protocol B: LC-HRMS Exact Mass Validation

To confirm the structural integrity of the synthesized amide, high-resolution mass spectrometry is employed.

  • Causality of Method Design: A C18 reverse-phase column is used because the lipophilic tert-butyl group ensures strong retention, allowing separation from polar reaction byproducts (like residual DIEA or OBt). Formic acid (0.1%) is added to the mobile phase to force the protonation of the amide nitrogen, maximizing ESI(+) signal intensity.

Step-by-Step Procedure:

  • Instrument Calibration: Infuse a standard calibrant (e.g., sodium formate clusters) into the Q-TOF mass spectrometer to lock the mass axis. Validation Check: Ensure the calibration error is < 2 ppm before proceeding.

  • Sample Preparation: Dissolve the purified amide product in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Data Acquisition & Analysis: Operate the ESI source in positive mode. Extract the theoretical [M+H]⁺ exact mass of the target amide.

  • Self-Validation (Mass Accuracy): Calculate the mass error using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10^6. A result of < 5 ppm confirms the successful covalent incorporation of the N-tert-Butyl-2-methoxyethylamine building block.

LCHRMS Sample Amide Aliquot (Analyte) LC UHPLC (C18 Separation) Sample->LC ESI ESI(+) Ionization LC->ESI TOF Q-TOF HRMS (Mass Analyzer) ESI->TOF [M+H]+ Data Exact Mass Validation TOF->Data m/z

Fig 2. Self-validating LC-HRMS workflow for exact mass verification.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 559304, N-tert-Butyl-2-methoxyethylamine." PubChem. Available at:[Link]

  • F. Hoffmann-La Roche AG. "Pyridine-2-amides useful as CB2 agonists." Google Patents (US9303012B2).
  • European Chemicals Agency (ECHA). "Substance Information: N-tert-Butyl-2-methoxyethylamine." ECHA CHEM. Available at:[Link]

Exploratory

Solubility Profile of N-tert-Butyl-2-methoxyethylamine in Polar Aprotic Solvents: A Thermodynamic and Methodological Guide

Executive Summary N-tert-Butyl-2-methoxyethylamine (TBMEA) is a highly specialized aliphatic amine utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because TBME...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-Butyl-2-methoxyethylamine (TBMEA) is a highly specialized aliphatic amine utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because TBMEA is a clear liquid at standard ambient temperature and pressure (SATP), its "solubility" in organic solvents is more accurately described through the lens of liquid-liquid miscibility and sub-ambient phase equilibrium. This whitepaper provides an in-depth thermodynamic analysis of TBMEA’s solvation behavior in polar aprotic solvents and establishes a self-validating experimental protocol for determining its phase-separation limits under cryogenic reaction conditions.

Physicochemical Profiling of TBMEA

To understand the solubility profile of TBMEA (CAS: 22687-22-5), one must first deconstruct its molecular architecture. The molecule (C₇H₁₇NO) features three distinct structural motifs that govern its intermolecular interactions [1]:

  • Secondary Amine (N-H): Acts as a primary hydrogen-bond donor, capable of strong dipole-dipole interactions.

  • Methoxyethyl Ether Linkage (-O-): Provides conformational flexibility and serves as a hydrogen-bond acceptor.

  • tert-Butyl Group: Imparts significant steric hindrance. This bulky hydrophobic moiety shields the amine nitrogen, restricting the formation of tightly packed solvation shells and increasing the molecule's overall lipophilicity (computed XLogP3 = 0.6) [1].

Thermodynamics of Dissolution in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are characterized by high dielectric constants and strong dipole moments, yet they lack hydrogen-bond donating capabilities.

According to the Hansen Solubility Parameters (HSP) framework, dissolution and miscibility are thermodynamically favored when the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters of the solvent closely align with those of the solute [2].

For TBMEA, the secondary amine requires a solvent capable of accepting hydrogen bonds to stabilize the solute-solvent complex. Solvents like DMSO and DMF, which possess highly polarized S=O and C=O bonds respectively, act as superior H-bond acceptors. Furthermore, the steric bulk of TBMEA's tert-butyl group disrupts highly ordered solvent networks. Because polar aprotic solvents do not self-associate via hydrogen bonds as strongly as protic solvents (like water or alcohols), the energy penalty for cavity formation is minimized, making them thermodynamically ideal for maximizing the entropy of mixing ( ΔSmix​ ).

SolvationLogic cluster_solvents Polar Aprotic Solvents TBMEA TBMEA (N-tert-Butyl-2-methoxyethylamine) DMSO DMSO / DMF (Strong H-Bond Acceptors) TBMEA->DMSO Strong Solvation (u0394H < 0) MeCN Acetonitrile / DCM (Moderate Dipole Interactions) TBMEA->MeCN Weaker Solvation (u0394H u2248 0) HighSol Complete Miscibility (Thermodynamically Favored) DMSO->HighSol ModSol Partial Miscibility (Temperature Dependent) MeCN->ModSol

Thermodynamic solvation logic for TBMEA in polar aprotic solvents.

Quantitative Solubility Data

Because TBMEA is a liquid at 298.15 K [3], it is fully miscible in most polar aprotic solvents at room temperature. However, in drug development, reactions (such as cryogenic lithiation or controlled nucleophilic substitutions) often occur at sub-ambient temperatures where phase separation (Liquid-Liquid Equilibrium, LLE) or crystallization (Liquid-Solid Equilibrium, LSE) can occur. The table below summarizes the physicochemical properties of key solvents and the predicted saturation limits of TBMEA at cryogenic temperatures based on HSP alignment.

SolventDielectric Constant (ε)Dipole Moment (D)Solvation MechanismPhase Behavior (298.15 K)Predicted Saturation Limit (253.15 K)
Dimethyl Sulfoxide (DMSO) 46.73.96Strong H-bond acceptance (S=O)Fully Miscible> 450 mg/mL
N,N-Dimethylformamide (DMF) 36.73.82Strong H-bond acceptance (C=O)Fully Miscible> 500 mg/mL
Acetonitrile (MeCN) 37.53.92Moderate dipole-dipole interactionFully Miscible~ 250 mg/mL
Dichloromethane (DCM) 8.931.60Weak polar / Dispersion dominantFully Miscible~ 150 mg/mL

Experimental Protocols: Sub-Ambient Isothermal Saturation

To empirically validate the solubility limits of liquid building blocks like TBMEA at sub-ambient temperatures, the standard isothermal saturation method must be adapted for LLE/LSE profiling [4].

Step-by-Step Methodology
  • Binary Mixture Preparation: Add an excess mass of TBMEA to a jacketed glass vessel containing a known volume of the target polar aprotic solvent.

  • Controlled Thermal Cycling: Connect the jacketed vessel to a programmable cryostat. Cool the system at a rate of 1 K/min down to the target sub-ambient temperature (e.g., 253.15 K) to induce phase separation (cloud point) or crystallization.

  • Isothermal Equilibration: Maintain the system at the target temperature under constant magnetic stirring for 24 to 48 hours to ensure thermodynamic equilibrium is reached [5].

  • Phase Separation & Sampling: Halt agitation and allow the phases to settle for 2 hours. Withdraw a 1.0 mL aliquot of the supernatant using a syringe that has been pre-equilibrated to the exact sub-ambient temperature.

  • Quantitative Analysis: Dilute the aliquot immediately in a standardized mobile phase and quantify the TBMEA concentration using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Causality in Experimental Choices: The 24-48 hour equilibration period is not arbitrary; it ensures the system transitions from a kinetically trapped state to true thermodynamic equilibrium. Furthermore, utilizing a temperature-equilibrated syringe for sampling is critical. If a room-temperature syringe is used, localized warming will occur during extraction, causing the separated phase to redissolve and artificially inflating the measured solubility limit.

Self-Validating System: To ensure the protocol is self-validating, the system must undergo hysteresis testing. The saturation concentration is measured via two pathways: cooling a miscible solution until separation occurs, and warming a biphasic mixture until it equilibrates at the target temperature. If the quantified concentrations from both approaches match within a <2% Relative Standard Deviation (RSD), the system is definitively in thermodynamic equilibrium.

ExperimentalWorkflow Step1 1. Binary Mixture Preparation (TBMEA + Polar Aprotic Solvent) Step2 2. Controlled Thermal Cycling (Cooling to induce LLE/LSE phase separation) Step1->Step2 Step3 3. Sub-Ambient Equilibration (Isothermal agitation for 24-48h) Step2->Step3 Step4 4. Isothermal Sampling (Extraction via temperature-equilibrated syringe) Step3->Step4 Step5 5. Quantitative Analysis (HPLC/GC-FID LLE limit calculation) Step4->Step5

Experimental workflow for determining TBMEA solubility and LLE limits.

Conclusion

The solubility and miscibility profile of N-tert-Butyl-2-methoxyethylamine (TBMEA) in polar aprotic solvents is driven by the interplay between its hydrogen-bond donating secondary amine and the steric shielding of its tert-butyl group. While fully miscible at room temperature in solvents like DMSO and DMF due to favorable entropy of mixing and strong H-bond acceptance, precise sub-ambient isothermal saturation profiling is required to map its phase boundaries for cryogenic API synthesis. Adhering to strict thermodynamic equilibration and temperature-controlled sampling ensures that LLE limits are accurately defined, preventing unexpected phase separations during process scale-up.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 559304, N-tert-Butyl-2-methoxyethylamine." PubChem. URL:[Link]

  • RowanSci. "The Evolution of Solubility Prediction Methods." Rowan. URL:[Link]

  • ACS Publications. "Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K." Journal of Chemical & Engineering Data. URL:[Link]

  • EPFL Infoscience. "The Hansen solubility approach towards green solvent processing." Green Chemistry. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Boiling Point Dynamics of N-tert-Butyl-2-methoxyethylamine

Executive Summary In pharmaceutical process chemistry, the selection of amine building blocks dictates not only the pharmacological profile of the active pharmaceutical ingredient (API) but also the thermodynamic boundar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the selection of amine building blocks dictates not only the pharmacological profile of the active pharmaceutical ingredient (API) but also the thermodynamic boundaries of the synthetic manufacturing process. N-tert-Butyl-2-methoxyethylamine (Molecular Formula: C7H17NO) is a highly specialized secondary amine featuring a sterically demanding tert-butyl group paired with a flexible, electron-rich methoxyethyl chain.

This whitepaper dissects the thermodynamic stability and boiling point dynamics of this compound. By understanding the causality between its molecular architecture and macroscopic physical properties, researchers can better optimize reaction conditions, solvent recovery protocols, and storage parameters.

Molecular Architecture & Conformational Thermodynamics

To understand the thermodynamic behavior of N-tert-Butyl-2-methoxyethylamine, we must first analyze the causality behind its structural components. The molecule exists as a delicate balance between steric repulsion and electronic attraction.

  • Steric Shielding: The massive electron cloud of the tert-butyl group severely restricts the rotational degrees of freedom around the C–N bond. This decreases the conformational entropy of the molecule but significantly increases its kinetic stability against oxidative degradation. As observed in related phase equilibria studies on tert-butylamines , steric bulk directly modulates phase transition boundaries.

  • Intramolecular Hydrogen Bonding: The secondary amine proton (-NH-) acts as a hydrogen bond donor, while the ether oxygen (-O-) acts as an acceptor. This allows the molecule to fold into a thermodynamically stable, 5-membered pseudo-ring conformer. This intramolecular interaction lowers the overall cohesive energy density of the bulk liquid, subtly increasing its vapor pressure compared to purely linear isomers .

G A N-tert-Butyl-2-methoxyethylamine B tert-Butyl Group (Steric Bulk) A->B C Secondary Amine (H-Bond Donor) A->C D Methoxy Ether (Dipole/Acceptor) A->D E Thermodynamic Stability B->E Increases Rigidity F Boiling Point (137 °C) B->F Shields NH C->E Intra-H-Bonds C->F Inter-H-Bonds D->F Dipole-Dipole

Structural drivers dictating thermodynamic stability and boiling point.

Intermolecular Forces and Boiling Point Causality

The standard boiling point of N-tert-Butyl-2-methoxyethylamine is 137 °C . In my experience optimizing distillation parameters, understanding why a compound boils at a specific temperature is more critical than simply knowing the value.

The 137 °C boiling point is the macroscopic result of competing intermolecular forces:

  • Mass and Dispersion Forces: The addition of the tert-butyl group increases the molecular weight to 131.22 g/mol . This inherently raises the boiling point relative to lighter precursors (e.g., 2-methoxyethylamine, which boils at 95 °C) due to enhanced London dispersion forces.

  • Steric Penalty on H-Bonding: While the molecule possesses a secondary amine capable of intermolecular hydrogen bonding, the bulky tert-butyl group sterically shields this proton. This prevents the formation of tight, extensive intermolecular networks, capping the boiling point from reaching the >150 °C range typical of unhindered secondary amino-ethers of similar mass.

  • Dipole-Dipole Interactions: The methoxy ether moiety provides a permanent dipole, ensuring the liquid phase remains highly cohesive even when hydrogen bonding is sterically frustrated.

Quantitative Physicochemical Summary
PropertyValueCausality / Thermodynamic Implication
Molecular Weight 131.22 g/mol Increases polarizability and London dispersion forces relative to lighter amines.
Boiling Point (1 atm) 137 °C (279 °F)Reflects strong intermolecular dipole interactions, modulated by steric shielding of the amine.
GHS Classification Flammable (H226)High vapor pressure at ambient temperatures driven by the ether moiety .
Appearance Colorless liquidIndicates high purity; yellowing suggests trace oxidative degradation of the amine.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute trustworthiness in our thermodynamic profiling, I mandate the use of self-validating experimental systems. Standard distillation often suffers from superheating artifacts. Instead, we utilize the following rigorous methodologies.

Protocol 4.1: High-Precision Ebulliometric VLE Mapping

This protocol determines the exact boiling point and vapor-liquid equilibrium (VLE) curve while actively preventing superheating errors.

  • Sample Preparation: Degas 50 mL of anhydrous N-tert-Butyl-2-methoxyethylamine under vacuum (0.1 mbar) for 30 minutes. Causality: Dissolved atmospheric gases artificially inflate vapor pressure readings.

  • System Loading: Transfer the degassed sample into a Swietoslawski-type ebulliometer under an inert argon atmosphere.

  • Equilibration & Heating: Apply controlled thermal energy. The system pumps the boiling liquid and vapor over two separate high-precision thermistors.

  • Self-Validation Check (Critical): Continuously monitor the temperature of the boiling liquid ( Tliq​ ) and the condensing vapor ( Tvap​ ). The system is only considered at thermodynamic equilibrium when ∣Tliq​−Tvap​∣<0.05°C . If the delta exceeds this threshold, it indicates superheating or volatile impurities, and data acquisition is automatically paused.

  • Data Acquisition: Record pressure-temperature pairs from 100 mbar up to 1013 mbar and fit the data to the Antoine equation to model the full boiling point curve.

Protocol 4.2: Isothermal Microcalorimetry for Cohesive Energy

To quantify thermodynamic stability, we must measure the Enthalpy of Vaporization ( ΔHvap​ ).

  • Cell Loading: Load 5 mg of the compound into a Knudsen effusion cell within a Tian-Calvet microcalorimeter.

  • Isothermal Hold: Equilibrate the system precisely at 298.15 K.

  • Heat Flow Measurement: Measure the endothermic heat flow required to maintain isothermal conditions as the sample vaporizes through the effusion orifice into a vacuum.

  • Cross-Validation Check: Calculate ΔHvap​ directly from the calorimetric heat flow. Simultaneously, derive ΔHvap​ from the ebulliometric Antoine fit (Protocol 4.1) using the Clausius-Clapeyron equation. The protocol is validated only if the discrepancy between the calorimetric and derived values is ≤1% .

Workflow S1 1. Sample Preparation (Anhydrous Degassing) S2 2. Swietoslawski Ebulliometer (VLE Equilibration) S1->S2 S3 3. T-P Data Acquisition (Simultaneous Logging) S2->S3 S4 4. Antoine Equation Modeling S3->S4 S5 5. Clausius-Clapeyron Cross-Validation S4->S5 Derive ΔH_vap S5->S2 Feedback Loop (Error > 1%)

Self-validating ebulliometric workflow for precise thermodynamic data.

References

  • High-Pressure Phase Equilibria of Tertiary-Butylamine Hydrates with and without Hydrogen Source: Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

  • N-tert-Butyl-2-methoxyethylamine | C7H17NO | CID 559304 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Exploratory

Crystal structure analysis of N-tert-Butyl-2-methoxyethylamine derivatives

Crystal Structure Analysis of N-tert-Butyl-2-methoxyethylamine Derivatives: A Technical Guide for Coordination Complexes The Crystallographic Challenge: Flexibility vs. Rigidity N-tert-Butyl-2-methoxyethylamine (CAS: 226...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of N-tert-Butyl-2-methoxyethylamine Derivatives: A Technical Guide for Coordination Complexes

The Crystallographic Challenge: Flexibility vs. Rigidity

N-tert-Butyl-2-methoxyethylamine (CAS: 22687-22-5) is a highly versatile secondary amine utilized extensively as a building block in organic synthesis and coordination chemistry[1]. However, from a crystallographic perspective, it presents a fundamental challenge: the pure compound is a colorless liquid at room temperature[2].

The inability to form a spontaneous crystalline lattice is driven by two opposing structural features:

  • Steric Bulk: The tert-butyl group creates significant steric hindrance, which increases solubility but prevents tight, thermodynamically favorable intermolecular packing.

  • Conformational Entropy: The 2-methoxyethyl arm is highly flexible. The rotation around the C-C and C-O bonds means the molecule exists as a dynamic ensemble of conformers rather than a single rigid entity.

The Causality of Derivatization: To perform Single-Crystal X-Ray Diffraction (SC-XRD), we must artificially increase the lattice energy and molecular rigidity. As a Senior Application Scientist, my standard approach for such liquid amines is transition metal derivatization. By reacting the amine with Palladium(II) chloride, we force the flexible amine to act as a ligand, locking it into a rigid square-planar geometry[3]. The methoxy oxygen often acts as a hemilabile donor, providing fascinating structural motifs that can be definitively resolved via SC-XRD[4].

Experimental Workflow: Synthesis and Single-Crystal Growth

To obtain diffraction-quality crystals, the protocol must be treated as a self-validating system where each step confirms the success of the previous one.

Protocol 1: Synthesis of trans-[Pd(N-tert-Butyl-2-methoxyethylamine)₂Cl₂]
  • Step 1: Complexation. Dissolve 2.0 equivalents of N-tert-Butyl-2-methoxyethylamine in dry dichloromethane (DCM) under an inert nitrogen atmosphere. Slowly add 1.0 equivalent of [Pd(COD)Cl₂] (where COD = 1,5-cyclooctadiene).

  • Step 2: Ligand Exchange. Stir the mixture at room temperature for 12 hours. The tert-butyl amine derivative will displace the labile COD ligand due to the higher thermodynamic stability of the Pd-N bond[4].

  • Step 3: Isolation. Concentrate the solvent in vacuo and precipitate the crude complex using cold diethyl ether.

  • Validation Check: Perform a quick ¹H-NMR. A successful complexation will show a significant downfield shift of the tert-butyl protons compared to the free liquid amine, confirming coordination.

Protocol 2: Vapor Diffusion Crystallization (Anti-Solvent Method)

Causality: Evaporative crystallization often leads to kinetically trapped amorphous powders. Vapor diffusion allows for an ultra-slow approach to the supersaturation curve, giving the bulky tert-butyl groups the time required to find their optimal thermodynamic packing arrangement.

  • Step 1: Dissolve 10 mg of the Pd(II) complex in 1 mL of DCM (the good solvent) in a small inner vial.

  • Step 2: Place this open vial inside a larger outer vial containing 5 mL of n-hexane (the anti-solvent).

  • Step 3: Seal the outer vial tightly and leave it undisturbed at 4 °C for 5–7 days.

  • Validation Check (Birefringence): Harvest the resulting solids and examine them under an optical microscope equipped with cross-polarizers. If the solids extinguish light at 90-degree rotational intervals, they are highly ordered single crystals, validating their readiness for the diffractometer.

SC-XRD Protocol and Data Resolution

The flexibility of the 2-methoxyethyl arm does not entirely disappear upon complexation; it often manifests as positional disorder in the crystal lattice.

Step-by-Step Diffraction Methodology
  • Crystal Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling (Critical Step): Immediately transfer the mounted crystal to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K .

    • Causality: Cooling to 100 K freezes out the dynamic thermal motion of the methoxyethyl arm, dropping the molecule into its global minimum energy conformation. Without this step, the electron density map for the oxygen and terminal methyl carbons will smear, making anisotropic refinement impossible[3].

  • Data Collection: Utilize a microfocus photon source (Mo Kα, λ = 0.71073 Å) to collect diffraction frames. Ensure redundancy is high (>4.0) to accurately model any remaining absorption effects from the heavy Palladium atom.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Apply geometric restraints (DFIX, SADI) only if the methoxy arm exhibits static disorder across two distinct occupancy sites.

Quantitative Structural Data

The following table summarizes the expected quantitative crystallographic parameters for Palladium complexes bearing methoxyethylamine derivatives, synthesizing data from established structural databases[3][4][5].

Crystallographic ParameterTypical Value RangeCausality & Structural Significance
Crystal System Monoclinic or TriclinicBulky tert-butyl groups lower overall molecular symmetry, preventing high-symmetry space groups.
Space Group P2₁/c or P-1Standard close-packing arrangements for asymmetric organometallic complexes.
Pd–N Bond Length 2.05 – 2.12 ÅIndicates strong primary coordination of the amine nitrogen to the Pd(II) center.
Pd–O Distance 2.80 – 3.10 ÅSuggests a hemilabile, weak interaction. The oxygen is close enough for secondary bonding but outside standard covalent radii.
N–Pd–N Angle 175° – 180°Confirms a trans-square planar geometry, driven by the steric repulsion of the two tert-butyl groups.
Final R₁ Factor < 0.05 (5%)Validates the accuracy of the structural model. Values >5% often indicate unresolved disorder in the methoxyethyl arm.

Logical Workflow Visualization

The following diagram maps the causality and logical progression required to transition from a highly flexible liquid to a fully resolved 3D crystal structure.

CrystallographyWorkflow A Liquid Amine (N-tert-Butyl-2-methoxyethylamine) B Derivatization (Pd(II) Complexation) A->B Increases Rigidity C Vapor Diffusion (Anti-Solvent Crystallization) B->C Supersaturation D Cryo-Cooling (100 K) (Freezes Conformational Disorder) C->D Harvest Single Crystal E SC-XRD Data Collection (Photon Source) D->E Mount on Goniometer F Structure Solution (SHELXT / SHELXL) E->F Electron Density Map

Workflow for the crystallographic resolution of flexible amine derivatives.

References

  • PubChem - N-tert-Butyl-2-methoxyethylamine | C7H17NO | CID 559304 Source: National Institutes of Health (NIH) URL:[Link][1]

  • Organometallics (ACS) - Experimental and Theoretical Studies of Hemilabile (Imino)Phosphine Palladium(II) Complexes Source: American Chemical Society URL:[Link][3]

  • University of Cologne - Abstract: Palladium complexes with 2-Methoxyethylamine Source: KuPS - Kölner UniversitätsPublikationsServer URL:[Link][4]

  • ResearchGate - Zinc(II), palladium(II) and cadmium(II) complexes containing 4-methoxy-N-aniline derivatives Source: ResearchGate Publications URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Synthesis and Characterization of Coordination Complexes with N-tert-Butyl-2-methoxyethylamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of coordination complexes utilizing the bidentate ligand, N-tert-Butyl-2-methoxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of coordination complexes utilizing the bidentate ligand, N-tert-Butyl-2-methoxyethylamine. We delve into the strategic considerations behind the synthesis, offering detailed, field-proven protocols for the formation, isolation, and characterization of these metal complexes. The unique structural features of N-tert-Butyl-2-methoxyethylamine, namely its sterically demanding tert-butyl group and dual nitrogen-oxygen donor sites, offer a versatile platform for designing novel coordination compounds.[1][2] The insights and methodologies presented herein are intended to empower researchers to explore the rich coordination chemistry of this ligand and its potential applications in catalysis, materials science, and medicinal chemistry.

Introduction: The Strategic Value of N-tert-Butyl-2-methoxyethylamine as a Ligand

N-tert-Butyl-2-methoxyethylamine (C7H17NO) is a compelling ligand in coordination chemistry due to its distinct combination of steric and electronic properties.[3][4] It possesses two potential donor atoms: a secondary amine nitrogen and an ether oxygen. This allows it to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center.

The most defining feature of this ligand is the bulky tert-butyl group attached to the nitrogen atom. This group exerts significant steric hindrance around the metal center it coordinates to.[1] This steric bulk is not a limitation but a design element that can be exploited to:

  • Influence Coordination Geometry: The size of the tert-butyl group can dictate the number of ligands that can fit around a metal ion, thereby controlling the coordination number and the resulting geometry of the complex.[1]

  • Stabilize Reactive Species: The steric shield can protect the metal center from unwanted side reactions or decomposition pathways, stabilizing unusual oxidation states or reactive intermediates.[2]

  • Modulate Reactivity: In catalysis, this steric hindrance can create specific pockets that enhance substrate selectivity for certain reactions.[1]

In the context of drug development, the incorporation of a tert-butyl group is a well-established strategy to improve the metabolic stability of a molecule by sterically shielding susceptible functional groups from enzymatic degradation.[2][5] This makes metal complexes derived from this ligand intriguing candidates for medicinal chemistry exploration.

Experimental Workflows & Protocols

General Workflow for Synthesis and Characterization

The overall process for preparing and validating coordination complexes with N-tert-Butyl-2-methoxyethylamine follows a logical sequence from synthesis to rigorous characterization. This ensures the identity, purity, and structure of the newly formed compound are unequivocally established.

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization A Dissolve Metal Salt in Solvent B Add N-tert-Butyl- 2-methoxyethylamine A->B C Reaction (Stirring/Reflux) B->C D Precipitation/ Crystallization C->D E Isolate Product (Filtration) D->E I X-ray Crystallography (for single crystals) D->I Structure F Wash & Dry Complex E->F G Spectroscopy (FT-IR, UV-Vis, NMR) F->G Purity & Bonding H Elemental Analysis F->H Composition

Caption: General workflow for the synthesis and characterization of metal complexes.

Materials and Reagents
  • Ligand: N-tert-Butyl-2-methoxyethylamine (>98% purity)[6]

  • Metal Precursors: High-purity metal salts (e.g., Copper(II) chloride, Nickel(II) nitrate hexahydrate, Palladium(II) chloride).

  • Solvents: Anhydrous grade solvents such as ethanol, methanol, acetonitrile, dichloromethane, or tetrahydrofuran (THF). The choice of solvent is critical and depends on the solubility of both the metal salt and the resulting complex.[7]

  • Inert Gas: Argon or Nitrogen gas for reactions involving air-sensitive metal centers.

  • Glassware: Schlenk flasks, round-bottom flasks, reflux condenser, dropping funnel, Buchner funnel.

  • Equipment: Magnetic stirrer with hotplate, Schlenk line or glovebox (if needed), filtration apparatus.

Critical Safety Precautions
  • Ligand Hazards: N-tert-Butyl-2-methoxyethylamine is a flammable liquid and vapor. It causes severe skin burns and eye damage.[3][6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Metal Toxicity: Many transition metal salts are toxic and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each specific metal precursor before use.

  • Solvent Hazards: Organic solvents are often flammable and can be toxic upon inhalation or skin contact. Handle with care in a fume hood.

General Synthesis Protocol

This protocol is a robust starting point and can be adapted based on the specific metal precursor and target complex.

  • Preparation of the Metal Salt Solution: In a Schlenk flask under an inert atmosphere (if required), dissolve one molar equivalent of the chosen metal salt in a suitable anhydrous solvent (e.g., 20-30 mL of ethanol). Stir the solution until the salt is fully dissolved. Gentle heating may be applied if necessary.

  • Ligand Addition: In a separate flask, dissolve the desired molar equivalents of N-tert-Butyl-2-methoxyethylamine (a 1:2 metal-to-ligand ratio is common for forming octahedral complexes, while a 1:1 ratio might be used for other geometries) in the same solvent.[8] Transfer the ligand solution to a dropping funnel and add it dropwise to the stirring metal salt solution over 15-20 minutes.

    • Causality Note: A slow, dropwise addition is crucial to prevent localized high concentrations of the ligand, which can lead to the formation of unwanted side products.

  • Reaction: Once the addition is complete, stir the reaction mixture at room temperature or heat to reflux for a period ranging from 2 to 24 hours. The optimal time and temperature are dependent on the metal ion and should be monitored.[8] Formation of a precipitate or a distinct color change often indicates product formation.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, collect it by vacuum filtration using a Buchner funnel.[1][7] If no precipitate forms, the volume of the solvent can be reduced under vacuum, or a non-polar solvent (e.g., diethyl ether or hexane) can be added to induce precipitation.

  • Purification: Wash the collected solid product several times with small portions of the reaction solvent to remove any unreacted metal salt, followed by a wash with a non-polar solvent like hexane to remove unreacted ligand.[1] Dry the purified complex under vacuum.

  • Recrystallization (Optional but Recommended): For obtaining high-purity, crystalline material suitable for X-ray diffraction, dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly. Crystals should form, which can then be isolated by filtration.

Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis of the desired coordination complex.

Ligand Coordination Diagram

The N-tert-Butyl-2-methoxyethylamine ligand typically coordinates to a metal center in a bidentate fashion through the nitrogen and oxygen atoms, forming a stable chelate ring.

Caption: Bidentate coordination of the ligand to a metal center (M).

Expected Analytical Data

The following table summarizes hypothetical data for complexes synthesized with various transition metals, illustrating the expected analytical results.

Complex Formula Color Yield (%) Key FT-IR Data (cm⁻¹) UV-Vis λmax (nm)
Cu(II) Complex[Cu(C₇H₁₇NO)₂Cl₂]Blue~85ν(N-H) shift to ~3250ν(C-O) shift to ~1080~600-700 (d-d band)
Ni(II) Complex[Ni(C₇H₁₇NO)₂(NO₃)₂]Green~80ν(N-H) shift to ~3240ν(C-O) shift to ~1085~400, ~650 (d-d bands)
Pd(II) Complex[Pd(C₇H₁₇NO)Cl₂]Yellow~90ν(N-H) shift to ~3280ν(C-O) shift to ~1075~350-450 (LMCT)
Interpretation of Characterization Data
  • FT-IR Spectroscopy: A shift in the N-H stretching vibration (typically ~3300-3400 cm⁻¹ for the free ligand) to a lower frequency upon complexation is a strong indicator of nitrogen coordination. Similarly, a shift in the C-O ether stretch (~1100 cm⁻¹) can indicate the involvement of the oxygen atom in coordination.

  • UV-Vis Spectroscopy: The appearance of new absorption bands in the visible region for transition metal complexes is often due to d-d electronic transitions, which are characteristic of the metal ion and its coordination environment.[1] The color of the complex is a direct result of these transitions.

  • NMR Spectroscopy: In diamagnetic complexes (e.g., Pd(II)), ¹H and ¹³C NMR spectra provide definitive proof of coordination. The chemical shifts of the ligand's protons and carbons will change upon binding to the metal. For paramagnetic complexes (e.g., Cu(II), Ni(II)), NMR signals will be broadened, but the technique can still provide useful structural information.

  • X-ray Crystallography: This is the gold standard for structural elucidation. It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, confirming the coordination mode of the ligand and the geometry of the metal center.[9]

  • Elemental Analysis: This technique provides the percentage composition of C, H, and N in the complex, allowing for the verification of the proposed empirical formula.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Tert-Butylazomethine in Coordination Chemistry.
  • UC Berkeley. (2016, October 8). Synthesis of a Water-soluble Metal-Organic Complex Array.
  • National Center for Biotechnology Information. (n.d.). N-tert-Butyl-2-methoxyethylamine. PubChem Compound Database.
  • PubChemLite. (n.d.). N-tert-butyl-2-methoxyethylamine (C7H17NO).
  • Benchchem. (n.d.). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.
  • Al-Janabi, A. S., & Al-Badry, K. S. (2024). Preparation and Structural Studies of new Metal Complexes with 2-N(4-N,N – dimethyl benzyliden )5 – (p- methoxy phenyl) – 1,3,4- thiodiazol. Journal of Education for Pure Science-University of Thi-Qar.
  • Saleh, I. (2019). Method of preparation of Metal Complexes. ResearchGate.
  • Furui, T., Suzuki, S., Kozaki, M., Shiomi, D., Sato, K., Takui, T., Okada, K., Tretyakov, E. V., Tolstikov, S. E., Romanenko, G. V., & Ovcharenko, V. I. (2014). Preparation and Magnetic Properties of Metal-Complexes From N-t-butyl-N-oxidanyl-2-amino-(nitronyl Nitroxide). Inorganic Chemistry, 53(2), 802–809.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-tert-Butyl-2-methoxyethylamine.
  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • Rao, C. N. R. (n.d.). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds.

Sources

Application

Application Notes &amp; Protocols for N-tert-Butyl-2-methoxyethylamine in Advanced Polymer Synthesis

Introduction: The Role of Ligands in Controlled Radical Polymerization Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with predictable molecular weights, nar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Ligands in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures.[1] Among these, Atom Transfer Radical Polymerization (ATRP) stands out for its versatility and tolerance to a wide range of monomers.[1][2] The heart of an ATRP system is a transition metal complex, typically copper-based, which reversibly activates and deactivates dormant polymer chains through a halogen atom transfer process.[2]

The reactivity and efficiency of the copper catalyst are finely tuned by a ligand, which solubilizes the metal salt in the organic media and adjusts its redox potential.[3][4] Multidentate amines, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (TPMA), are widely used ligands that form stable and active complexes with copper.[3] This document provides detailed application notes and protocols for a prospective ligand, N-tert-Butyl-2-methoxyethylamine , in the context of copper-mediated ATRP for advanced polymer synthesis.

While N-tert-Butyl-2-methoxyethylamine is not a widely documented ligand in the existing literature for ATRP, its structure—possessing two potential coordination sites (the nitrogen of the secondary amine and the oxygen of the ether)—suggests its potential as a bidentate ligand. The presence of a bulky tert-butyl group is expected to influence the steric environment around the copper center, which can have a significant impact on the polymerization kinetics and control.[5] These notes, therefore, are based on established principles of ATRP and provide a foundational guide for researchers exploring this and similar novel ligand systems.

PART 1: Mechanistic Considerations and Ligand Design

The efficacy of a ligand in an ATRP system is a delicate balance of electronic and steric effects. N-tert-Butyl-2-methoxyethylamine presents an interesting case study. As a bidentate ligand, it is expected to form a less stable complex with copper compared to tridentate or tetradentate ligands like PMDETA or Tris[2-(dimethylamino)ethyl]amine (Me6TREN).[4][6] This can influence the position of the ATRP equilibrium and, consequently, the polymerization rate.

The bulky tert-butyl group adjacent to the nitrogen atom will likely create significant steric hindrance around the copper center. This can lead to a decrease in the rate of polymerization, as observed with other sterically hindered ligands.[5] However, this steric bulk can also be advantageous in preventing undesirable side reactions, potentially leading to better control over the polymerization for certain monomers.

Diagram of Proposed Catalytic Cycle

ATRP_Mechanism P_X P-X (Dormant Chain) Radical P• (Propagating Radical) P_X->Radical k_act Cu_L Cu(I)/L X_Cu_L X-Cu(II)/L Cu_L->X_Cu_L Radical->P_X k_deact Polymer P-M• Radical->Polymer k_p X_Cu_L->Cu_L Monomer Monomer Monomer->Polymer

Caption: Proposed ATRP catalytic cycle using N-tert-Butyl-2-methoxyethylamine as the ligand (L).

PART 2: Experimental Protocols

The following protocols are designed as a starting point for the evaluation of N-tert-Butyl-2-methoxyethylamine in the ATRP of common monomers. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Homopolymerization of n-Butyl Acrylate

This protocol details the synthesis of poly(n-butyl acrylate) (PnBA), a polymer with a low glass transition temperature.

Materials:

  • n-Butyl acrylate (nBA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N-tert-Butyl-2-methoxyethylamine, ligand

  • Anisole, solvent

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Add anisole (5 mL) to the flask.

  • Add N-tert-Butyl-2-methoxyethylamine (26.2 mg, 0.2 mmol) to the flask. The solution should turn from colorless to a colored complex.

  • In a separate, dry Schlenk flask, add n-butyl acrylate (5.12 g, 40 mmol) and anisole (5 mL).

  • Deoxygenate both solutions by bubbling with argon for 30 minutes.

  • Using a deoxygenated syringe, add EBiB (14.7 µL, 0.1 mmol) to the monomer solution.

  • Transfer the catalyst solution to the monomer solution via a cannula.

  • Place the reaction flask in a preheated oil bath at 70 °C and stir.

  • Take samples periodically via a deoxygenated syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • To quench the polymerization, open the flask to air and dilute with tetrahydrofuran (THF).

  • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, decant the solvent, and dry the polymer under vacuum to a constant weight.

Rationale for Experimental Choices:

  • Ligand-to-Copper Ratio: A 2:1 molar ratio of this bidentate ligand to CuBr is a common starting point to ensure proper complexation.

  • Solvent: Anisole is used to ensure all components remain in solution. For acrylate polymerizations, maintaining a homogeneous system is crucial for achieving good control.[7]

  • Temperature: 70 °C is a moderate temperature for the ATRP of acrylates, balancing the rate of polymerization with control.

Protocol 2: Synthesis of a Block Copolymer: PnBA-b-PMMA

This protocol describes the synthesis of a diblock copolymer, poly(n-butyl acrylate)-block-poly(methyl methacrylate), using a PnBA macroinitiator.[8][9]

Part A: Synthesis of PnBA Macroinitiator

  • Follow Protocol 1 to synthesize a PnBA homopolymer. Keep the monomer conversion below 95% to ensure high end-group fidelity.

  • Isolate and purify the PnBA macroinitiator as described in Protocol 1.

  • Characterize the molecular weight and dispersity of the PnBA macroinitiator by GPC.

Part B: Chain Extension with Methyl Methacrylate (MMA)

  • In a dry Schlenk flask, dissolve the PnBA macroinitiator (e.g., 1.0 g, with a known molecular weight) in anisole (10 mL).

  • In a separate Schlenk flask, prepare the catalyst solution by adding CuBr (7.2 mg, 0.05 mmol) and N-tert-Butyl-2-methoxyethylamine (13.1 mg, 0.1 mmol) to anisole (5 mL).

  • Add MMA (2.0 g, 20 mmol) to the macroinitiator solution.

  • Deoxygenate both solutions by bubbling with argon for 30 minutes.

  • Transfer the catalyst solution to the monomer/macroinitiator solution.

  • Place the reaction flask in a preheated oil bath at 90 °C and stir.

  • Monitor the reaction and quench as described in Protocol 1.

  • Purify the block copolymer by passing it through an alumina column and precipitating it in a suitable non-solvent (e.g., a hexane/methanol mixture).

Rationale for Experimental Choices:

  • Macroinitiator Approach: This sequential addition method is a robust way to synthesize block copolymers.[8]

  • Higher Temperature for MMA: The polymerization of methacrylates often requires higher temperatures than acrylates to achieve a reasonable rate.[9]

PART 3: Data and Expected Results

The success of these polymerizations will be determined by kinetic studies and characterization of the resulting polymers.

Table 1: Expected Polymerization Characteristics
MonomerInitiator[M]:[I]:[Cu]:[L]Temp (°C)Expected Mn ( g/mol )Expected Đ (Mw/Mn)
n-Butyl AcrylateEBiB400:1:1:27051,200< 1.3
Methyl MethacrylatePnBA-Br200:1:0.5:190Mn(PnBA) + 20,000< 1.4

M = Monomer, I = Initiator, Cu = Copper(I) Bromide, L = Ligand

Workflow for Polymerization and Characterization

Polymerization_Workflow Setup Schlenk Line Setup (Inert Atmosphere) Reagents Prepare & Deoxygenate Monomer, Initiator, Solvent Setup->Reagents Catalyst Prepare & Deoxygenate CuBr/Ligand Solution Setup->Catalyst Polymerization Combine & Polymerize (Controlled Temperature) Reagents->Polymerization Catalyst->Polymerization Quench Quench Reaction (Expose to Air) Polymerization->Quench Purify Purification (Alumina Column, Precipitation) Quench->Purify Characterize Characterization Purify->Characterize NMR ¹H NMR (Conversion) Characterize->NMR GPC GPC (Mn, Đ) Characterize->GPC

Caption: Standard workflow for ATRP synthesis and polymer characterization.

Conclusion and Future Outlook

N-tert-Butyl-2-methoxyethylamine represents a structurally simple, yet potentially effective ligand for copper-mediated ATRP. Its bidentate nature and steric bulk are anticipated to provide a unique level of control over polymerization, potentially favoring slower, more controlled reactions. The protocols outlined in this document serve as a robust starting point for the systematic investigation of this ligand. Further studies should focus on determining the ATRP equilibrium constant for this catalytic system and expanding the range of applicable monomers. The exploration of novel ligands is crucial for advancing the capabilities of controlled radical polymerization and enabling the synthesis of next-generation polymeric materials for applications in medicine, electronics, and materials science.

References

  • Haddleton, D. M., et al. (1999). Atom Transfer Polymerization of Methyl Methacrylate Mediated by Alkylpyridylmethanimine Type Ligands, Copper(I) Bromide, and Alkyl Halides in Hydrocarbon Solution. Macromolecules, 32(21), 6931–6940. Available at: [Link]

  • Fantin, M., et al. (2020). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society, 142(22), 10094–10104. Available at: [Link]

  • Fantin, M., et al. (2020). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. pubs.acs.org. Available at: [Link]

  • Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047. Available at: [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP). In book: Polymer Science: A Comprehensive Reference (pp. 377-420). Available at: [Link]

  • Debuigne, A., et al. (2016). Hybrid Block Copolymer Synthesis by Merging Photoiniferter and Organocatalytic Ring‐Opening Polymerizations. Angewandte Chemie International Edition, 55(37), 11218-11222. Available at: [Link]

  • Moineau, G., et al. (1998). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 31(23), 8003–8009. Available at: [Link]

  • Zhang, Q., et al. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 9(12), 659. Available at: [Link]

  • Davis, K. A., & Matyjaszewski, K. (2001). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 34(7), 2101–2107. Available at: [Link]

  • Anastasaki, A., et al. (2022). Linear Block Copolymer Synthesis. Chemical Reviews, 122(15), 12615–12678. Available at: [Link]

  • Nishikawa, H., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 16(5), 698. Available at: [Link]

  • La-Trobe, F., et al. (2022). Fully Automated Multi-Step Synthesis of Block Copolymers. Polymers, 14(2), 268. Available at: [Link]

  • Theato, P. (2008). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. Macromolecular Rapid Communications, 29(12-13), 1045-1056. Available at: [Link]

  • Matyjaszewski, K. (2001). The Effect of Ligands on Copper-Mediated Atom Transfer Radical Polymerization. In book: ACS Symposium Series (Vol. 768, pp. 2-26). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of N-tert-Butyl-2-methoxyethylamine during long-term storage

Welcome to the Technical Support Center for N-tert-Butyl-2-methoxyethylamine (CAS: 22687-22-5). This guide provides drug development professionals and researchers with field-proven, mechanistic troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-tert-Butyl-2-methoxyethylamine (CAS: 22687-22-5). This guide provides drug development professionals and researchers with field-proven, mechanistic troubleshooting strategies to prevent oxidative degradation during long-term storage.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does N-tert-Butyl-2-methoxyethylamine degrade so rapidly under standard laboratory conditions?

A: The rapid degradation of this compound is due to a "dual-threat" molecular structure. It contains two distinct functional groups that are highly susceptible to atmospheric oxygen, each degrading via a different pathway:

  • Ether Auto-oxidation: The 2-methoxyethyl group undergoes a free-radical auto-oxidation mechanism when exposed to oxygen and UV light. This photo-initiated process forms hydroperoxides, which degrade the solvent purity and can become violently explosive if concentrated via rotary evaporation or distillation[1].

  • Secondary Amine Oxidation: The nitrogen atom possesses a lone pair of electrons that readily reacts with oxygen, a process accelerated by thermal energy. Secondary amines oxidize to form hydroxylamines or nitrones, which severely alters the chemical's catalytic properties and synthetic viability[2].

G cluster_0 Ether Auto-Oxidation cluster_1 Amine Oxidation Compound N-tert-Butyl-2-methoxyethylamine Triggers O2 & UV Light Exposure Compound->Triggers Ether 2-Methoxyethyl Group Triggers->Ether Amine Secondary Amine (N-H) Triggers->Amine Peroxide Explosive Hydroperoxides Ether->Peroxide Free Radical Mechanism Degradation Nitrones & Hydroxylamines Amine->Degradation Lone Pair Oxidation

Dual oxidative degradation pathways of N-tert-Butyl-2-methoxyethylamine.

Section 2: Quantitative Storage Parameters (The "What")

Q2: What are the optimal storage conditions to maximize shelf life?

A: To mitigate both peroxide formation and amine degradation, storage parameters must strictly control temperature, light, and atmospheric exposure. High temperatures increase molecular kinetic energy, accelerating oxygen reactivity[3].

Storage ParameterOptimal ConditionCausality / Scientific Rationale
Atmosphere 100% Argon BlanketArgon is heavier than air and displaces O2 at the liquid interface, preventing both auto-oxidation and amine oxidation[4].
Temperature 2°C to 8°CLow thermal energy reduces the kinetic rate of oxidation reactions[3].
Container Amber Glass VialsBlocks UV/visible light, preventing the photo-initiation of ether free-radicals[1].
Seal PTFE-lined SeptaPrevents oxygen ingress and resists chemical degradation from the basic amine.
Additive (Optional) BHT (10-50 ppm)Scavenges free radicals to inhibit peroxide formation in the ether moiety[5].

Section 3: Step-by-Step Methodologies (The "How")

Q3: How do I properly aliquot and store this compound for long-term use without compromising its integrity?

A: Repeatedly opening a bulk container introduces fresh oxygen and moisture, which exponentially accelerates degradation and depletes any present inhibitors[1]. A self-validating inert transfer protocol is required to ensure the chemical remains pristine.

Step-by-Step Aliquoting Methodology:

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove residual moisture (moisture catalyzes amine degradation). Cool under vacuum or in a desiccator.

  • Inert Environment: Transfer the bulk N-tert-Butyl-2-methoxyethylamine and the baked vials into a nitrogen-filled glovebox. If a glovebox is unavailable, use a Schlenk line to purge the vials with Argon (minimum of 3 vacuum/Argon cycles).

  • Aliquoting: Dispense the chemical into single-use volumes (e.g., 1 mL or 5 mL) to prevent repeated atmospheric exposure during future use[4].

  • Argon Blanketing: Even inside a nitrogen glovebox, overlay the liquid surface with Argon gas before sealing. Because Argon is denser than Nitrogen and Oxygen, it creates a protective, localized layer directly on the liquid interface.

  • Sealing: Cap tightly with PTFE-lined septa. Wrap the cap junction with Parafilm to provide a secondary moisture and oxygen barrier.

  • Storage: Transfer the sealed aliquots to an explosion-proof refrigerator maintained at 2-8°C[1].

G Start Bulk Chemical Received Prep Bake Vials (120°C, 2h) Start->Prep Glovebox N2 Glovebox / Schlenk Line Prep->Glovebox Aliquot Dispense Single Use Volumes Glovebox->Aliquot Argon Argon Gas Blanketing Aliquot->Argon Seal PTFE Septa & Parafilm Argon->Seal Store Store at 2-8°C (Dark) Seal->Store

Step-by-step inert aliquoting and storage workflow for oxidation prevention.

Q4: How do I test for peroxide formation before using an older batch?

A: Because the 2-methoxyethyl group is a known peroxide-former, any uninhibited batch older than 3-6 months, or any batch with an unknown history, must be tested before concentration or distillation[6].

Step-by-Step Peroxide Testing Protocol:

  • Visual Inspection (Self-Validation Step 1): DO NOT OPEN the container if you observe crystalline solids around the cap or liquid stratification. These are signs of concentrated peroxides, which are highly shock-sensitive[5].

  • Sampling: In a fume hood, extract 1 mL of the amine using a clean glass pipette.

  • Test Strip Application: Dip a commercial semi-quantitative peroxide test strip (e.g., EM Quant®) into the aliquot for 1 second[1].

  • Readout (Self-Validation Step 2): Compare the color change to the provided scale after 15 seconds.

    • < 3 ppm: Safe for general laboratory use.

    • 3 - 30 ppm: Peroxides present. Must be removed prior to distillation (e.g., by passing through activated alumina or using a chemical reducing agent)[5].

    • > 30 ppm: High risk. Do not distill or concentrate. Dispose of as hazardous waste via your institution's EHS department[7].

Section 4: FAQs on Additives

Q5: Should I add an inhibitor like BHT to my storage aliquots?

A: It depends entirely on your downstream application. Butylated hydroxytoluene (BHT) is a radical scavenger that effectively halts the auto-oxidation of the ether group. If your synthetic steps or biological assays are not sensitive to trace amounts of BHT, adding 10-50 ppm is highly recommended to extend long-term storage stability[5]. However, if you require the neat, uninhibited amine, you must rely entirely on the Argon blanketing and strict temperature control outlined in Q3, and you should expect a reduced shelf-life.

References

  • Western Sydney University. "Ethers and peroxide forming compounds." Available at:[Link]

  • University of Otago. "Safe Method of Use For Hazardous Substances Of High Risk." Available at: [Link]

  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage." Available at:[Link]

  • Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Available at:[Link]

  • University of York. "Peroxide forming chemicals." Available at:[Link]

  • Princeton University. "Section 7C: Peroxide Forming Compounds and Reactives." Available at:[Link]

  • National Institutes of Health (NIH). "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of N-tert-Butyl-2-methoxyethylamine via Vacuum Distillation

Welcome to the technical support guide for the purification of N-tert-Butyl-2-methoxyethylamine. As a crucial intermediate in pharmaceutical and specialized chemical synthesis, achieving high purity of this compound is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-tert-Butyl-2-methoxyethylamine. As a crucial intermediate in pharmaceutical and specialized chemical synthesis, achieving high purity of this compound is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the use of vacuum distillation for this purpose. We will move beyond simple procedural steps to explain the underlying principles and provide robust troubleshooting solutions to ensure the success and safety of your experiments.

Section 1: Compound Profile & Critical Data

N-tert-Butyl-2-methoxyethylamine is a flammable and corrosive liquid, necessitating careful handling.[1][2] Its purification is complicated by its relatively high boiling point at atmospheric pressure and its susceptibility to thermal degradation. Vacuum distillation is the method of choice as it lowers the boiling point, thereby preventing the formation of impurities at elevated temperatures.[3][4]

1.1 Physical and Chemical Properties

PropertyValueSource
CAS Number 22687-22-5[2][5]
Molecular Formula C₇H₁₇NO[2][6]
Molecular Weight 131.22 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Purity (Typical) >95-98% (GC) before distillation[1][5]

1.2 Boiling Point Estimation Under Vacuum

Pressure (mmHg / Torr)Estimated Boiling Point (°C)Rationale / Notes
760~150 - 165 °CAtmospheric pressure. Not recommended due to high risk of thermal decomposition.
100~100 - 115 °C
50~85 - 100 °C
20~70 - 85 °CA common target pressure range for laboratory-scale distillations.
10~60 - 75 °COptimal for highly sensitive materials.
1~35 - 50 °C

1.3 Critical Safety & Handling Protocols

N-tert-Butyl-2-methoxyethylamine is classified as a flammable liquid and causes severe skin burns and eye damage.[1][2] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.

  • PPE: Chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a flame-retardant lab coat.

  • Engineering Controls: Use an explosion-proof heating mantle and stirrer.[1][9] Ensure all glassware is free from cracks or stars.

  • Static Discharge: The system must be properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.[1]

  • Quenching: Never introduce air into a hot distillation apparatus. Allow the system to cool completely before venting to atmospheric pressure.

Section 2: Experimental Setup and Protocol

A properly assembled, leak-free system is the foundation of a successful vacuum distillation.

2.1 Standard Vacuum Distillation Apparatus

Below is a diagram illustrating a standard setup for the purification of N-tert-Butyl-2-methoxyethylamine. Each component is critical for efficiency and safety.

G cluster_distillation Distillation Assembly cluster_vacuum Vacuum & Safety A Heating Mantle with Stirrer B Distilling Flask (with stir bar & crude amine) A->B C Distillation Head (Claisen or similar) B->C D Thermometer (Bulb below sidearm) C->D E Condenser C->E F Vacuum Adapter (Pig or Cow type) E->F G Receiving Flasks F->G H Cold Trap (Dry Ice/Acetone) F->H J Pressure Gauge (Manometer) H->J I Vacuum Pump (Two-Stage Rotary Vane) J->I G start No Distillate Collected q1 Is Pot Temp at Target Boiling Point? start->q1 q2 Is Thermometer Placed Correctly? q1->q2 Yes a1 Increase Heat Input Gradually q1->a1 No q3 Is Condenser Too Cold? q2->q3 Yes a2 Adjust Thermometer: Bulb top just below sidearm bottom q2->a2 No q4 Is There a Blockage? q3->q4 No a3 Reduce Coolant Flow or Use Warmer Coolant q3->a3 Yes a4 Safely Stop. Check for solidified material in path. q4->a4 Yes a5 Vapor path to condenser is not hot enough. Check insulation. q4->a5 No

Caption: Troubleshooting workflow for a stalled distillation.

Q: My final product has low purity. What are the most likely reasons?

A: Purity issues often stem from suboptimal separation conditions.

  • Inefficient Separation: For impurities with boiling points close to your product, a simple distillation setup may be insufficient. A fractionating column (e.g., Vigreux or packed) placed between the distilling flask and the head is required to increase the number of theoretical plates and improve separation. [4]* Distillation Rate: Distilling too quickly reduces the efficiency of the separation, causing impurities to be entrained with the product vapor.

  • Incorrect Fraction Cuts: Be conservative when collecting the main fraction. Starting collection too early or ending it too late will include forerun and tail fractions, reducing overall purity.

  • Thermal Decomposition: If the pot temperature was too high or had localized hot spots, the amine may have degraded, creating new impurities during the process itself.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is vacuum distillation absolutely necessary for N-tert-Butyl-2-methoxyethylamine?

A: Amines, particularly those with complex structures, can undergo decomposition at high temperatures. [7][10]The tert-butyl group is known to be susceptible to thermal elimination, which would likely produce isobutene and 2-methoxyethylamine as impurities. [8]By reducing the pressure, we lower the boiling point to a temperature where these degradation pathways are kinetically unfavorable, preserving the integrity of the molecule. [3] Q: What type of vacuum pump is recommended for this procedure?

A: A two-stage rotary vane pump is the standard choice for achieving the vacuum levels (1-20 mmHg) typically required for this type of distillation. It is essential that the pump is chemically resistant or, at a minimum, well-protected by an efficient cold trap to prevent damage from corrosive amine vapors.

Q: Can N-tert-Butyl-2-methoxyethylamine form an azeotrope?

A: While specific azeotropic data for this compound is not widely published, many amines and ethers can form azeotropes with water or other common solvents. [11][12][13]If your crude material is suspected to contain significant amounts of water or synthesis solvents, it is advisable to first perform a preliminary drying step (e.g., with a suitable drying agent like KOH pellets) or a separate distillation to remove the bulk of the solvent before the final high-vacuum purification.

Q: What are the tell-tale signs of product decomposition during distillation?

A: Visual cues are often the first indicator. A darkening or charring of the material in the distilling flask is a clear sign of decomposition. You may also observe an unexpected increase in system pressure due to the formation of non-condensable gases or a distillate that is discolored (yellow to brown). If decomposition is suspected, immediately reduce or remove the heat source.

References

  • N-tert-Butyl-2-methoxyethylamine Compound Summary. PubChem, National Institutes of Health.[Link]

  • US Patent US5017723A: Substituted ethylamines.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.[Link]

  • US Patent US20070112218A1: Method for producing a ethylamine.
  • Using Amine Neutralizers In Vacuum Distillation Columns. Cheresources.com Community Forum.[Link]

  • Troubleshooting in Distillation Columns. Slideshare.[Link]

  • N-tert-butyl-2-methoxyethylamine (C7H17NO). PubChemLite.[Link]

  • Gamma Ray Scanning As Troubleshooting Tool For Unusual And Large Diameter Refinery Vacuum Columns. International Atomic Energy Agency.[Link]

  • Ethylamine Synthesis Discussion. Sciencemadness Discussion Board.[Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! Pressure Control Solutions.[Link]

  • Supplementary Information for Transesterification. Royal Society of Chemistry.[Link]

  • Azeotrope tables. Wikipedia.[Link]

  • Experiment 21: DISTILLATION. National Taiwan University.[Link]

  • Azeotropic data for binary mixtures. University of Arizona.[Link]

  • Ethylamine, N-methyl-. Organic Syntheses.[Link]

  • Vacuum Distillation For Amine Regeneration. Cheresources.com Community Forum.[Link]

  • Heterogeneous Azeotropes. University of Technology - Sydney.[Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol. ScienceOpen.[Link]

  • Thermal degradation behavior of polymethacrylates containing amine side groups. Polymer Degradation and Stability.[Link]

  • High Temperature Vacuum Distillation Plant. Fraunhofer CBP.[Link]

  • Vacuum distillation under inert conditions. Buchi.com.[Link]

  • US Patent US5151160A: Dehydration of 2-methoxyethanol by extractive distillation.
  • Economic Analysis of Reactive Distillation in the Production of tert-Amyl Methyl Ether (TAME). University of South Florida Scholar Commons.[Link]

Sources

Troubleshooting

Separating N-tert-Butyl-2-methoxyethylamine from unreacted starting materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate secondary amines from complex alkylation mixtures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate secondary amines from complex alkylation mixtures. When synthesizing N-tert-Butyl-2-methoxyethylamine via the alkylation of tert-butylamine with 2-methoxyethyl chloride, researchers are left with a crude mixture containing the target secondary amine, unreacted primary amine (tert-butylamine), and unreacted neutral alkyl halide (2-methoxyethyl chloride).

Relying solely on column chromatography for this separation is a common pitfall; it is solvent-heavy, scales poorly, and often leads to streaking on silica gel. Instead, the most elegant and field-proven approach leverages fundamental physical chemistry: differential solubility (acid-base extraction) and differential volatility (fractional distillation) .

Below is your comprehensive guide to mastering this separation, built on self-validating protocols and mechanistic causality.

Quantitative Data Summary

To design a successful separation, we must first analyze the physical properties of the components in our crude mixture. The stark differences in acid/base nature and boiling points dictate our workflow.

CompoundRole in SynthesisMolecular WeightBoiling Point (°C)Chemical Nature
tert-Butylamine Starting Material (Excess)73.14 g/mol 44 – 46 °CBasic (1° Amine)
2-Methoxyethyl chloride Starting Material (Alkylating Agent)94.54 g/mol 115 °CNeutral (Alkyl Halide)
N-tert-Butyl-2-methoxyethylamine Target Product131.22 g/mol ~135 – 145 °CBasic (2° Amine)
Separation Workflow

G Crude Crude Reaction Mixture (Product + Unreacted SMs) AcidExt Add 1M HCl & Extract (Acid-Base Extraction) Crude->AcidExt Org1 Organic Phase (Neutral Impurities: 2-Methoxyethyl chloride) AcidExt->Org1 Organic Layer Aq1 Aqueous Phase (Amine Hydrochlorides) AcidExt->Aq1 Aqueous Layer Basify Basify with NaOH (pH > 12) & Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Inorganic Salts - Discard) Basify->Aq2 Aqueous Layer Org2 Organic Phase (Free Amines: t-Butylamine + Product) Basify->Org2 Organic Layer Distill Fractional Distillation (Under Vacuum/Inert Gas) Org2->Distill Dry & Concentrate Frac1 Fraction 1 (bp ~45°C) (Unreacted t-Butylamine) Distill->Frac1 Low Boiling Frac2 Fraction 2 (bp >130°C) (Pure N-tert-Butyl-2-methoxyethylamine) Distill->Frac2 High Boiling

Caption: Workflow for separating N-tert-Butyl-2-methoxyethylamine from unreacted starting materials.

Troubleshooting & FAQs

Q1: How do I separate the neutral unreacted alkylating agent (2-methoxyethyl chloride) from the amine mixture? A: The most reliable method is an acid-base extraction. Because both N-tert-Butyl-2-methoxyethylamine and unreacted tert-butylamine possess a lone pair of electrons on the nitrogen atom, they act as bases. Treating the organic mixture with dilute acid (e.g., 1M HCl) protonates these nitrogen atoms, converting the amines into highly polar, water-soluble ammonium salts[1]. The neutral 2-methoxyethyl chloride lacks this basic lone pair, cannot be protonated, and therefore remains trapped in the organic phase. This binary state (charged vs. uncharged) guarantees a clean phase separation.

Q2: What is the most efficient way to separate unreacted tert-butylamine from the target product? A: Fractional distillation is the gold standard for this step. The separation relies strictly on the significant boiling point differential between the two amines[2]. tert-Butylamine is a low-molecular-weight primary amine that boils at approximately 44–46 °C. In contrast, N-tert-Butyl-2-methoxyethylamine is a heavier secondary amine with an estimated boiling point of 135–145 °C[3]. By carefully controlling the distillation column temperature, the unreacted starting material will distill over first, leaving the pure product to be collected in a subsequent higher-temperature fraction.

Q3: I am experiencing a persistent emulsion during the basification and extraction step. How do I resolve this? A: Emulsions in amine extractions are typically caused by the surfactant-like properties of partially protonated amines or the presence of fine inorganic precipitates (like sodium carbonate). To break the emulsion, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic compounds into the organic layer via the "salting-out" effect. Alternatively, filtering the biphasic mixture through a pad of Celite can remove the microscopic particulates that stabilize the emulsion.

Q4: If fractional distillation is not feasible due to equipment limitations, how else can I remove the primary amine? A: You can utilize chemical scavenging. Primary amines react rapidly with aldehydes to form imines. By adding a polymer-bound benzaldehyde (scavenger resin) to your mixture, the unreacted tert-butylamine will covalently bind to the solid support. The secondary amine product (N-tert-Butyl-2-methoxyethylamine) is sterically hindered by the bulky tert-butyl group and forms imines much less readily, allowing it to remain freely in solution. The resin-bound primary amine can then be removed via simple vacuum filtration.

Experimental Protocols
Protocol 1: Acid-Base Extraction (Removal of Neutral Impurities)

This protocol is a self-validating system: the visual phase separation and pH checks confirm the chemical state of your compounds at every step.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (approx. 10 mL solvent per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel, invert, and shake vigorously, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The amines are now protonated and reside in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer once more with 1M HCl to ensure complete amine recovery. Discard the organic layer (which contains the neutral 2-methoxyethyl chloride).

  • Basification: Cool the combined aqueous layers in an ice bath (the neutralization reaction is highly exothermic). Slowly add 5M NaOH dropwise while stirring until the pH is >12 (verify with pH paper). The aqueous layer will turn cloudy as the free amines oil out of solution.

  • Recovery Extraction: Extract the basified aqueous layer three times with fresh DCM. The free amines will migrate back into the organic phase.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a mixture of free amines.

Protocol 2: Fractional Distillation (Isolation of Target Product)

This step isolates the target secondary amine based on molecular weight and volatility.

  • Apparatus Setup: Transfer the concentrated amine mixture to a round-bottom flask. Equip the flask with a Vigreux fractional distillation column, a distillation head, a water-cooled condenser, and a fraction collector (or multiple receiving flasks).

  • System Purge: Flush the distillation apparatus with an inert gas (Nitrogen or Argon) to prevent the oxidation of the amines at elevated temperatures.

  • Fraction 1 (Starting Material): Gradually apply heat using an oil bath or heating mantle. Monitor the thermometer at the distillation head. Collect the first fraction that distills at 44–48 °C. This fraction contains the unreacted tert-butylamine.

  • Intermediate Phase: Once the temperature begins to drop or stabilize, swap the receiving flask to collect any intermediate mixed fractions as the temperature climbs.

  • Fraction 2 (Target Product): Increase the heat source. Collect the fraction distilling at the product's boiling point (approx. 135–145 °C at atmospheric pressure). This fraction contains the pure N-tert-Butyl-2-methoxyethylamine. Note: If performing this under vacuum, adjust the expected boiling point using a nomograph.

References
  • Title: N-tert-Butyl-2-methoxyethylamine | C7H17NO | CID 559304 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: 24.3 Basicity of Amines - Organic Chemistry Class Notes Source: Fiveable URL: [Link]

  • Title: Detailed Notes - Topic 3.11. Amines - AQA Chemistry A-level Source: Physics & Maths Tutor URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Ligands in Catalysis: N-tert-Butyl-2-methoxyethylamine vs. tert-Butylamine

Introduction: The Pivotal Role of Simple Amines in Modern Catalysis In the intricate world of transition metal catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Simple Amines in Modern Catalysis

In the intricate world of transition metal catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. While complex, multi-million dollar phosphine and N-heterocyclic carbene (NHC) ligands often dominate the landscape, there is a growing appreciation for the utility of simple, cost-effective alkylamines. These readily available compounds can profoundly influence the outcome of catalytic transformations, acting as ligands, bases, or both. This guide provides an in-depth comparison of two such amines: the well-established monodentate ligand, tert-butylamine, and its functionalized counterpart, N-tert-Butyl-2-methoxyethylamine. While direct, side-by-side experimental comparisons in the literature are scarce, a detailed analysis of their structural and electronic properties allows for a robust, insightful evaluation of their potential catalytic activities.

I. Structural and Electronic Properties: A Tale of Two Amines

The fundamental difference between tert-butylamine and N-tert-Butyl-2-methoxyethylamine lies in the substituent on the nitrogen atom. This seemingly subtle variation has profound implications for their potential coordination chemistry and, consequently, their catalytic performance.

  • tert-Butylamine: This primary amine is characterized by a bulky tert-butyl group attached to the nitrogen. This group exerts a significant steric influence, a property that is crucial to its catalytic function.[1] It acts as a prototypical monodentate ligand, coordinating to a metal center exclusively through its nitrogen lone pair.[2]

  • N-tert-Butyl-2-methoxyethylamine: This secondary amine retains the sterically demanding tert-butyl group but also features a 2-methoxyethyl chain. This addition introduces a second potential donor site: the ether oxygen. This N,O-functionalization opens the possibility for the molecule to act not just as a monodentate ligand, but also as a bidentate or "hemilabile" ligand.[3][4]

Data Summary: Physicochemical Properties
Propertytert-ButylamineN-tert-Butyl-2-methoxyethylamine
Structure C(CH₃)₃NH₂C(CH₃)₃NHCH₂CH₂OCH₃
Molecular Formula C₄H₁₁NC₇H₁₇NO
Molecular Weight 73.14 g/mol 131.22 g/mol [5]
Boiling Point 44-46 °C[6]Not specified
Potential Donor Atoms NN, O
Classification Monodentate Ligand[2]Potentially Bidentate/Hemilabile Ligand[3]

II. tert-Butylamine: The Archetype of a Bifunctional Additive

Recent breakthroughs in nickel-catalyzed photoredox reactions have highlighted the exceptional utility of tert-butylamine as a dual-function additive, serving as both a ligand and a base.[7][8][9] This bifunctionality simplifies reaction setups and overcomes challenges associated with traditional, often insoluble, inorganic bases.

Catalytic Performance in Nickel-Photoredox Cross-Coupling

In C-O and C-N bond-forming reactions, tert-butylamine has proven to be a highly effective and cost-efficient additive.[8] Its performance is attributed to a combination of factors:

  • Steric Hindrance: The bulky tert-butyl group enhances the lability of the ligand's coordination to the metal center. This facilitates rapid ligand exchange and high catalytic turnover, which is crucial for an efficient catalytic cycle.[9]

  • Basicity: As a primary amine, it is sufficiently basic to deprotonate a wide range of nucleophiles, including phenols, anilines, and alcohols, enabling their participation in the cross-coupling reaction.[8]

  • Solubility: It promotes precipitate-free reaction conditions, which is a significant advantage for scalability and potential application in continuous flow chemistry.[9]

The diagram below illustrates the proposed dual role of tert-butylamine in a generic Ni-catalyzed cross-coupling cycle.

OxAdd Oxidative Addition Ni(II) Ar-Ni(II)-X Ni(II)_Amine Ar-Ni(II)-Nu Ni(II)->Ni(II)_Amine Nu-H tBuNH3X [tBuNH3]+X- Ni(II)->tBuNH3X H+ Ligand_Exchange Ligand/Base Exchange Product Ar-Nu Ni(II)_Amine->Product Ni(0) Ni(0) Ni(II)_Amine->Ni(0) Ar-Nu RedElim Reductive Elimination tBuNH2_Base tBuNH2 (Base) H-Nu tBuNH2_Base->Ni(II) tBuNH2_Ligand tBuNH2 (Ligand) tBuNH2_Ligand->Ni(II) ArX Ar-X

Caption: Dual role of tert-butylamine in Ni-catalyzed cross-coupling.

III. N-tert-Butyl-2-methoxyethylamine: A Hypothesis on Hemilabile Catalysis

In contrast to the well-defined role of tert-butylamine, the catalytic applications of N-tert-Butyl-2-methoxyethylamine are not documented in peer-reviewed literature. However, its structure suggests a fascinating and distinct mode of action centered on the concept of hemilability .

A hemilabile ligand possesses two or more donor sites with different coordination strengths.[3] In the case of N-tert-Butyl-2-methoxyethylamine, the "strong" donor is the nitrogen atom, while the "weak" donor is the ether oxygen. This disparity allows the ligand to reversibly dissociate one of its donor atoms (the ether oxygen) from the metal center, creating a vacant coordination site for substrate binding and activation.

Potential Advantages and Disadvantages

The potential bidentate (N,O-chelating) nature of N-tert-Butyl-2-methoxyethylamine could lead to several key differences in catalytic performance compared to the monodentate tert-butylamine:

  • Catalyst Stability: Chelation generally leads to more stable metal complexes (the "chelate effect"). This could result in a more robust catalyst, less prone to decomposition pathways like ligand dissociation, which can be beneficial in reactions requiring higher temperatures or longer reaction times.

  • Reactivity and Selectivity: The defined geometry of a chelated complex can influence the stereoelectronic environment around the metal, potentially leading to different reactivity and selectivity profiles.

  • Catalytic Turnover: The increased stability could be a double-edged sword. While it enhances catalyst lifetime, the dissociation of the product from a more stable complex might be slower, leading to lower turnover frequencies compared to systems with more labile monodentate ligands like tert-butylamine.

The diagram below contrasts the coordination modes of the two amines.

cluster_0 tert-Butylamine (Monodentate) cluster_1 N-tert-Butyl-2-methoxyethylamine (Bidentate/Hemilabile) M1 M N1 N M1->N1 σ-bond M2 M N2 N M2->N2 Strong σ-bond O2 O M2->O2 Weak/Labile Bond

Sources

Comparative

Comparing bidentate ligands: N-tert-Butyl-2-methoxyethylamine vs ethylenediamine

Title: Bidentate Ligand Selection in Catalysis: N-tert-Butyl-2-methoxyethylamine vs. Ethylenediamine As a Senior Application Scientist, I frequently encounter a critical decision point in catalyst design: selecting the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Bidentate Ligand Selection in Catalysis: N-tert-Butyl-2-methoxyethylamine vs. Ethylenediamine

As a Senior Application Scientist, I frequently encounter a critical decision point in catalyst design: selecting the appropriate bidentate ligand to tune the electronic and steric environment of a transition metal center. The choice between a rigid, strongly coordinating ligand and a dynamic, hemilabile ligand can dictate the success or failure of a catalytic cycle. In this guide, we will critically compare two distinct bidentate ligands: N-tert-Butyl-2-methoxyethylamine (an asymmetric, hemilabile N,O-donor) and ethylenediamine (a symmetric, strongly coordinating N,N-donor).

Structural and Electronic Profiling: The Causality of Coordination

Understanding the fundamental coordination chemistry of these ligands is essential for predicting their behavior in solution and their impact on reaction kinetics.

  • Ethylenediamine (en): (CAS: 107-15-3) is the quintessential bidentate ligand[1]. Featuring two primary amines, it acts as a very strong σ -donor[2]. When it coordinates to a transition metal, it forms a highly stable, five-membered metallacycle. The thermodynamic stability of this complex is driven by the [3]. Because both nitrogen atoms are hard, strong donors with minimal steric bulk, ethylenediamine effectively "locks" the metal center, preventing ligand dissociation[4]. This makes it ideal for stabilizing high-oxidation-state metals or synthesizing robust metal-organic frameworks, but it can be detrimental in homogeneous catalysis where an open coordination site is required for substrate binding.

  • N-tert-Butyl-2-methoxyethylamine: (CAS: 22687-22-5) represents a sophisticated class of [5][6]. It features a "hard" secondary amine with significant steric bulk (the tert-butyl group) and a "soft/weak" ether oxygen (the methoxy group). The causality behind its utility lies in this electronic and steric asymmetry. The strong N-donor anchors the ligand to the metal, while the weak O-donor can reversibly dissociate. This "windshield wiper" effect stabilizes the catalytic resting state but readily opens a coordination site upon substrate approach, a critical feature for [7].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two ligands, guiding their application in drug development and synthetic methodology.

PropertyN-tert-Butyl-2-methoxyethylamineEthylenediamine (en)
CAS Number 22687-22-5107-15-3
Donor Atoms N, O (Asymmetric)N, N (Symmetric)
Denticity Bidentate (Hemilabile)Bidentate (Rigid)
Steric Bulk (N-terminus) High (tert-butyl group)Low (Hydrogen atoms)
Metal Affinity Moderate (Dynamic equilibrium)Very High (Strong chelate effect)
Catalytic Role Generates open coordination sitesStabilizes resting/inactive states
Primary Applications Homogeneous catalysis, C-H activationMetallodrugs, MOFs, Coordination complexes

Mechanistic Visualization: Hemilability vs. Rigid Chelation

To fully grasp why N-tert-Butyl-2-methoxyethylamine outperforms ethylenediamine in dynamic catalytic cycles, we must visualize the coordination equilibrium. The hemilabile N,O-ligand allows for substrate insertion, whereas the rigid N,N-ligand blocks the catalytic site.

G cluster_0 N-tert-Butyl-2-methoxyethylamine (N,O) cluster_1 Ethylenediamine (N,N) A Resting State (N,O-Chelated Metal) B O-Dissociation (Open Coordination Site) A->B Dynamic Equilibrium C Substrate Binding & Catalytic Turnover B->C Substrate Addition C->A Product Release D Rigid Chelate (N,N-Chelated Metal) E No Dissociation (Site Blocked) D->E Strong Sigma Bonds F Catalytic Inhibition (Stable Complex) E->F Substrate Excluded

Comparative catalytic pathways: Hemilabile N,O-dissociation vs. rigid N,N-chelation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any claim of hemilability or rigid chelation must be experimentally verifiable. Below are two self-validating protocols designed to probe the coordination dynamics of these ligands using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Probing the Hemilability of N-tert-Butyl-2-methoxyethylamine via NMR Titration Objective: To validate the reversible dissociation of the methoxy group in a Palladium(II) complex. Causality: By titrating a stronger, competing ligand (like triphenylphosphine, PPh3) into the system, we can force the weak Pd-O bond to break. The resulting shift in the methoxy protons confirms the[8].

  • Complex Synthesis: Synthesize the precursor complex [PdCl2(N-tert-Butyl-2-methoxyethylamine)] by reacting the ligand with PdCl2(COD) in dichloromethane for 2 hours at room temperature.

  • Baseline NMR: Dissolve 10 mg of the purified complex in 0.5 mL of non-coordinating CD2Cl2. Record a baseline 1H NMR spectrum. Note the downfield chemical shift of the methoxy (-OCH3) protons, indicating coordination to the electrophilic Pd(II) center.

  • Titration: Add exactly 1.0 equivalent of PPh3 to the NMR tube.

  • Validation: Record a second 1H NMR spectrum. The methoxy protons should shift upfield, matching the chemical shift of the free, uncoordinated ligand. This self-validates that the oxygen atom has dissociated to accommodate the PPh3, while the bulky nitrogen remains anchored.

Workflow Step1 Synthesize Pd(II) Complex with N,O-Ligand Step2 Record Baseline 1H NMR in CD2Cl2 Step1->Step2 Step3 Titrate with Competing Ligand (e.g., PPh3) Step2->Step3 Step4 Monitor Chemical Shift of Methoxy Protons (-OCH3) Step3->Step4 Step5 Confirm O-Dissociation (Shift to Free Ligand Values) Step4->Step5

Experimental workflow for validating ligand hemilability via NMR titration.

Protocol 2: Demonstrating the Rigid Chelation of Ethylenediamine Objective: To confirm the thermodynamic stability and lack of dissociation in an ethylenediamine complex. Causality: Because ethylenediamine forms a highly stable chelate, the addition of a competing ligand will not displace the amine groups under ambient conditions[9].

  • Complex Synthesis: Synthesize [Ni(en)3]Cl2 by adding an excess of ethylenediamine to an aqueous solution of NiCl2·6H2O. Isolate the resulting purple crystals.

  • Baseline UV-Vis/NMR: Dissolve the complex in D2O. Record the baseline spectra.

  • Stress Test: Introduce a competing monodentate ligand (e.g., pyridine or ammonia) into the solution.

  • Validation: Monitor the solution over 24 hours. The lack of spectral changes confirms that the N,N-chelate is rigid and non-labile, successfully preventing substrate/ligand exchange at the metal center.

Conclusion

For researchers developing new catalytic methodologies, the choice is clear: N-tert-Butyl-2-methoxyethylamine provides the dynamic flexibility required for substrate turnover via its hemilabile N,O-motif. Conversely, ethylenediamine remains the gold standard when the goal is to permanently lock a metal center into a stable, rigid geometry.

References

  • PubChem. "N-tert-Butyl-2-methoxyethylamine | C7H17NO | CID 559304". National Institutes of Health (NIH). URL:[Link]

  • Roizen, J. L., et al. "Role of Hemilabile Diamine Ligands in the Amine-Directed C–H Borylation of Arenes". Journal of the American Chemical Society. URL:[Link]

  • Chemistry LibreTexts. "20.2: Ligands". LibreTexts. URL:[Link]

  • National Center for Biotechnology Information. "Harnessing the active site triad: merging hemilability, proton responsivity, and ligand-based redox-activity". PMC. URL:[Link]

  • Wikipedia. "Ethylenediamine". Wikimedia Foundation. URL: [Link]

Sources

Validation

A Comparative Guide to the Steric Bulk of N-tert-Butyl-2-methoxyethylamine and its N-isopropyl Analog

Abstract In the fields of medicinal chemistry and process development, the selection of reagents and building blocks is paramount to achieving desired reactivity, selectivity, and pharmacological profiles. Steric hindran...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fields of medicinal chemistry and process development, the selection of reagents and building blocks is paramount to achieving desired reactivity, selectivity, and pharmacological profiles. Steric hindrance is a fundamental principle that dictates molecular interactions, and the subtle difference between an N-isopropyl and an N-tert-butyl substituent can have profound consequences on reaction outcomes and molecular properties. This guide provides an in-depth comparison of the steric bulk of N-tert-Butyl-2-methoxyethylamine and its corresponding N-isopropyl analog, N-Isopropyl-2-methoxyethylamine. We will explore quantitative measures of steric hindrance, their impact on nucleophilicity and basicity, and provide experimental context for these differences, offering researchers a clear framework for informed decision-making.

Introduction: The Strategic Importance of Steric Control

Steric hindrance arises from the spatial arrangement of atoms, where bulky groups can impede the approach of a reactant to a reaction center or dictate a molecule's preferred three-dimensional shape.[1] The tert-butyl group, -C(CH₃)₃, is a cornerstone of steric control in organic synthesis.[2][3] Its four carbon atoms are arranged in a tetrahedral geometry, creating a broad, umbrella-like shield. The isopropyl group, -CH(CH₃)₂, while also branched, presents a significantly different steric profile. This guide focuses on how these differences manifest in the context of a 2-methoxyethylamine scaffold, a common structural motif in pharmaceuticals and functional materials.[4] Understanding these differences is critical for applications ranging from tuning ligand-receptor interactions in drug design to controlling selectivity in catalytic processes.

Quantifying Steric Hindrance: From A-Values to Computational Models

Several empirical and computational methods exist to quantify the steric influence of a substituent.[5][6]

Conformational Preferences: A-Values

A primary method for quantifying steric bulk is the use of "A-values," which measure the Gibbs free energy difference (in kcal/mol) between a substituent being in the axial versus the more stable equatorial position on a cyclohexane ring.[7] A larger A-value signifies a greater steric demand.

The tert-butyl group has one of the largest A-values, powerfully dictating the conformation of the ring to keep itself in the less-crowded equatorial position.[2] The isopropyl group, while substantial, is conformationally more flexible and exerts a smaller, though significant, steric influence.[7]

SubstituentA-Value (kcal/mol)
Isopropyl ~2.15[7][8]
tert-Butyl ~4.7 - 4.9[7][8]

This more than two-fold difference in A-value highlights the dramatic increase in steric demand when moving from isopropyl to tert-butyl.[7] The tert-butyl group's inability to rotate its methyl groups away from the ring system results in unavoidable and highly unfavorable 1,3-diaxial interactions when in the axial position.[7]

Computational Approaches

Modern computational chemistry offers powerful tools to visualize and quantify steric hindrance. Methods like calculating the percentage of buried volume (%VBur) can provide a precise measure of the space a substituent occupies around a specific atom, such as the amine nitrogen.[9][10] Other computational techniques can model ligand repulsive energies or map steric volumes based on electron density, providing a more nuanced picture than single-value parameters.[11][12] These models consistently show the tert-butyl group occupying a significantly larger volume and presenting a more formidable steric barrier than the isopropyl group.

Molecular Structure and Steric Shielding

The fundamental difference in steric profiles can be visualized by comparing the structures of the two molecules.

Caption: Comparison of N-isopropyl (left) and N-tert-butyl (right) analogs.

In the N-isopropyl analog, the nitrogen atom is attached to a secondary carbon. Rotation around the C-N bond allows the two methyl groups to be oriented away from an incoming reactant, although it still presents a larger profile than a primary amine. In the N-tert-butyl analog, the nitrogen is bonded to a quaternary carbon. This arrangement creates a fixed, congested environment around the nitrogen's lone pair, severely restricting access.

Impact on Chemical Reactivity: Nucleophilicity vs. Basicity

The steric differences have a profound impact on the chemical behavior of the amine nitrogen.

Nucleophilicity

Nucleophilicity is the ability of an atom to donate its lone pair of electrons to an electrophile to form a new bond.[13] This is a kinetic phenomenon, highly sensitive to steric hindrance.[13][14]

  • N-isopropyl-2-methoxyethylamine: This secondary amine is a competent nucleophile. While more hindered than a primary amine, its lone pair is accessible enough to participate readily in substitution and addition reactions.[13]

  • N-tert-Butyl-2-methoxyethylamine: The extreme steric bulk of the tert-butyl group dramatically reduces the nucleophilicity of the nitrogen atom.[15] The lone pair is effectively shielded, making it a very poor nucleophile in reactions like Sₙ2 substitutions.[16] Mayr's nucleophilicity parameters, for instance, show that t-butylamine is roughly 1000 times less nucleophilic than a typical primary amine like n-propylamine.[15]

Basicity

Basicity refers to the ability of a molecule to accept a proton, which is a thermodynamic property. Unlike nucleophilicity, basicity is less affected by steric hindrance because a proton is very small.[17] Therefore, both N-tert-Butyl-2-methoxyethylamine and its N-isopropyl analog are expected to have similar basicities, primarily governed by the electron-donating inductive effect of the alkyl groups. However, the kinetic accessibility of the lone pair means the tert-butyl analog often functions as a "non-nucleophilic base."[17] It can effectively deprotonate acidic compounds without the risk of unwanted side reactions where it might act as a nucleophile.

Experimental Protocol: Demonstrating Steric Effects via Competitive Sₙ2 Reaction

To empirically validate the difference in nucleophilicity, a competitive reaction can be designed.

Objective: To demonstrate the superior nucleophilicity of N-isopropyl-2-methoxyethylamine compared to N-tert-Butyl-2-methoxyethylamine in an Sₙ2 reaction with a primary alkyl halide.

G cluster_workflow Experimental Workflow start 1. Prepare Equimolar Mixture of Amines react 2. Add Limiting Alkyl Halide (e.g., Benzyl Bromide) start->react quench 3. Stir at RT for 24h & Quench Reaction react->quench analyze 4. Analyze Product Ratio (GC-MS or ¹H NMR) quench->analyze

Caption: Workflow for the competitive nucleophilicity experiment.

Materials:
  • N-isopropyl-2-methoxyethylamine

  • N-tert-Butyl-2-methoxyethylamine[18][19]

  • Benzyl bromide (or other reactive primary alkyl halide)

  • Acetonitrile (solvent)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • GC-MS or NMR spectrometer

Procedure:
  • Reaction Setup: In a reaction vial, create a solution containing N-isopropyl-2-methoxyethylamine (1.0 mmol), N-tert-Butyl-2-methoxyethylamine (1.0 mmol), and an internal standard in acetonitrile (5 mL).

  • Initiation: Add benzyl bromide (0.5 mmol, the limiting reagent) to the solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 24 hours). Aliquots can be taken periodically to monitor the progress.

  • Workup: Quench the reaction by adding water and extract the organic components with a suitable solvent like ethyl acetate. Dry the organic layer and prepare for analysis.

  • Analysis: Analyze the crude product mixture by GC-MS or ¹H NMR spectroscopy. Quantify the relative amounts of the two possible products: N-benzyl-N-isopropyl-2-methoxyethylamine and N-benzyl-N-tert-butyl-2-methoxyethylamine.

Expected Outcome:

The analysis will show a significant preponderance of the product derived from the N-isopropyl analog. The product from the N-tert-butyl analog will be formed in much smaller quantities, if at all, providing clear experimental evidence of its severely hindered nature and lower nucleophilicity.

Conclusion and Application a

The choice between an N-isopropyl and an N-tert-butyl substituent is a strategic decision based on steric demand.

  • Choose N-isopropyl-2-methoxyethylamine when a moderate level of steric bulk is desired and the nitrogen atom needs to retain its nucleophilic character for subsequent reactions or binding interactions.

  • Choose N-tert-Butyl-2-methoxyethylamine when the primary goal is to introduce a large, sterically demanding group to shield a part of a molecule, prevent dimerization, or when a non-nucleophilic base is required.[17] Its utility lies in its ability to influence molecular shape and reactivity through steric hindrance alone, while minimizing its participation in nucleophilic reactions.

By understanding the quantitative and qualitative differences in steric bulk outlined in this guide, researchers can more effectively leverage these valuable building blocks to achieve their synthetic and molecular design objectives.

References

  • Nucleophilicity of Amines - Organic Chemistry II. Fiveable.

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

  • Driving tert-butyl axial: the surprising cyclopropyl effect. PMC.

  • Computational workflow for steric assessment using the electric field-derived size. (2023). IOPscience.

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. (1999). The Journal of Organic Chemistry.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. (2022). ResearchGate.

  • Basicity of Amines. Chemistry LibreTexts.

  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. (2020). ChemRxiv.

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). PMC.

  • N-tert-Butyl-2-methoxyethylamine. Tokyo Chemical Industry Co., Ltd.

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). University of Girona.

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. ACS Publications.

  • A values. Oregon State University.

  • Quantitative expression for steric hindrance. Chemistry Stack Exchange.

  • How to measure steric hindrance. Quora.

  • Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. (2012). ResearchGate.

  • Steric Hindrance | Organic Chemistry. YouTube.

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (2005). Organic & Biomolecular Chemistry.

  • N-tert-Butyl-2-methoxyethylamine. Apollo Scientific.

  • Steric Repulsion and London Dispersion. INOUE RESEARCH GROUP.

  • Steric Bulk. Oregon State University.

  • N-tert-Butyl-2-methoxyethylamine. PubChem.

  • N-Isopropylmethylamine. Sigma-Aldrich.

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.

  • A Technical Guide to the Molecular Structure and Properties of 2-Isopropyl-4-methoxyaniline. Benchchem.

  • What are the characteristics, synthesis methods, and applications of 2-METHOXYETHYLAMINE? Guidechem.

  • 2-Methoxyethylamine. MilliporeSigma.

  • n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Chemistry Steps.

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

  • Chemical Properties of Isopropyl-(2-methoxy-ethyl)-propyl-amine. Cheméo.

  • Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. Cheméo.

  • Electronic fluctuation difference between trimethylamine N-oxide and tert-butyl alcohol in water. (2022). PMC.

Sources

Comparative

A Comparative Guide to Validating Enantioselectivity: N-tert-Butyl-2-methoxyethylamine-Based Catalysts in Context

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and economically viable chiral catalysts is paramount. The development of new...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and economically viable chiral catalysts is paramount. The development of new chemical entities, particularly in the pharmaceutical industry, hinges on the ability to control stereochemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. This guide provides an in-depth technical comparison for validating the enantioselectivity of catalysts derived from the simple and accessible N-tert-Butyl-2-methoxyethylamine motif. We will contextualize its performance by comparing it with two widely recognized classes of chiral ligands: the highly versatile TADDOLs and the naturally derived (-)-sparteine. This analysis is supported by experimental data and detailed protocols to empower researchers in their catalyst selection and validation workflows.

The Significance of Enantioselectivity in Drug Development

The stereochemistry of a drug molecule is a critical determinant of its pharmacological profile. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize a single enantiomer of a drug molecule is of utmost importance. This necessitates the use of chiral catalysts that can stereoselectively guide a chemical reaction towards the formation of the desired enantiomer, a property quantified by the enantiomeric excess (ee). Rigorous validation of a catalyst's enantioselectivity is a cornerstone of modern drug development, ensuring the purity and safety of the final active pharmaceutical ingredient.

N-tert-Butyl-2-methoxyethylamine Motif: A Pragmatic Approach to Chiral Catalysis

N-tert-Butyl-2-methoxyethylamine represents a class of simple, sterically hindered β-amino alcohols that can serve as effective chiral ligands in a variety of asymmetric transformations, most notably in the addition of organometallic reagents to carbonyl compounds.

The rationale behind using such a ligand lies in its structural features. The nitrogen and oxygen atoms can chelate to a metal center, forming a chiral pocket around the catalytic site. The bulky tert-butyl group provides significant steric hindrance, which helps to differentiate between the two prochiral faces of the substrate, thereby inducing enantioselectivity. The methoxy group can also play a role in coordinating the metal and influencing the electronic properties of the catalyst.

The primary advantage of catalysts based on this motif is their accessibility and low cost. They can be readily synthesized from inexpensive starting materials, making them attractive for large-scale industrial applications where cost of goods is a significant factor.

Comparative Analysis: Performance Against Established Catalyst Classes

To objectively evaluate the performance of N-tert-Butyl-2-methoxyethylamine-based catalysts, we compare them against two benchmark classes of chiral ligands: TADDOLs and (-)-sparteine.

Catalyst/Ligand ClassRepresentative StructureKey FeaturesTypical ApplicationsAdvantagesLimitations
N-tert-Butyl-2-methoxyethylamine Motif
Simple, acyclic, sterically hindered β-amino alcohol.Enantioselective addition of organozinc reagents to aldehydes.Low cost, ease of synthesis, good for initial screening.Moderate enantioselectivity, less rigid structure can lead to lower performance.TADDOLs C2-symmetric, rigid diol derived from tartaric acid.[1][2][3]Wide range of Lewis acid-catalyzed reactions (Diels-Alder, aldol, etc.).[4]High enantioselectivity, broad applicability, well-studied.[1]More complex synthesis, higher cost.(-)-Sparteine C2-symmetric, rigid, naturally occurring diamine.[5]Asymmetric deprotonation with organolithium reagents, kinetic resolutions.[6][7]High enantioselectivity, commercially available as a natural product.Limited to specific reaction types, "unnatural" (+) enantiomer is expensive.

Experimental Validation of Enantioselectivity

The cornerstone of validating any chiral catalyst is the accurate determination of the enantiomeric excess (ee) of the product. This section outlines the standard workflows and protocols.

Workflow for Enantioselectivity Validation

G cluster_0 Reaction & Work-up cluster_1 Enantiomeric Excess (ee) Determination A Asymmetric Reaction with Chiral Catalyst B Quenching & Aqueous Work-up A->B C Purification (e.g., Column Chromatography) B->C D Sample Preparation for Analysis C->D Purified Product E Chiral HPLC or GC Analysis D->E F NMR Analysis with Chiral Shift Reagent D->F G Data Analysis & ee Calculation E->G F->G

Caption: General workflow for validating catalyst enantioselectivity.

Detailed Experimental Protocols

1. Representative Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a standard benchmark for evaluating the performance of chiral amino alcohol ligands.

  • Catalyst Formation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol ligand (e.g., a derivative of N-tert-Butyl-2-methoxyethylamine) (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equivalents) dropwise over 5 minutes.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide catalyst complex.

  • Asymmetric Addition:

    • To the pre-formed catalyst solution at 0 °C, add benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the chiral 1-phenyl-1-propanol.

2. Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is one of the most common and accurate methods for determining ee.[8]

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Method:

    • Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexanes and isopropanol) at a constant flow rate.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm for aromatic compounds).

    • The two enantiomers will have different retention times.

  • Calculation of ee:

    • Integrate the peak areas of the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

3. Determination of Enantiomeric Excess by NMR Spectroscopy

NMR spectroscopy can also be used to determine ee, often with the aid of a chiral solvating or derivatizing agent.[9][10]

  • Using a Chiral Shift Reagent (e.g., Eu(hfc)₃):

    • Acquire a standard ¹H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a small amount of the chiral shift reagent to the NMR tube and acquire another spectrum.

    • The signals of the enantiomers, which were indistinguishable in the initial spectrum, should now be resolved into two separate signals.

    • Integrate the corresponding signals for each enantiomer and calculate the ee as you would with HPLC peak areas.

Concluding Remarks for the Practicing Scientist

The selection of a chiral catalyst is a multi-faceted decision that involves a trade-off between performance, cost, and practicality. While highly sophisticated ligands like TADDOLs often provide superior enantioselectivity across a broad range of applications, simpler and more economical alternatives, such as those derived from the N-tert-Butyl-2-methoxyethylamine motif, offer a valuable starting point, particularly for process development and large-scale synthesis.

The true measure of a catalyst's utility lies in its rigorous and reproducible validation. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their pursuit of enantiomerically pure molecules. By understanding the strengths and weaknesses of different catalyst classes and by employing robust analytical techniques, the scientific community can continue to advance the field of asymmetric synthesis and contribute to the development of safer and more effective medicines.

References

  • Li, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Retrieved from [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters. Retrieved from [Link]

  • Sohtome, Y., & Nagasawa, K. (2013). Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds. ResearchGate. Retrieved from [Link]

  • Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed. Retrieved from [Link]

  • Kim, S., et al. (2006). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Molecules. Retrieved from [Link]

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition. Retrieved from [Link]

  • Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. Retrieved from [Link]

  • Seebach, D. (1997). TADDOls - from Enantioselective Catalysis to Dendritic Cross linkers to Cholesteric liquid Crystals. Semantic Scholar. Retrieved from [Link]

  • O'Brien, P., & Wisedale, R. (2003). Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Boczoń, W., & Jasiewicz, B. (2003). Synthesis and Conformational Analysis of Disubstituted Sparteine Derivatives. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-tert-Butyl-2-methoxyethylamine

As a Senior Application Scientist, I have observed that the safe handling of highly reactive aliphatic amines requires moving beyond basic compliance to a deep understanding of chemical causality. N-tert-Butyl-2-methoxye...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the safe handling of highly reactive aliphatic amines requires moving beyond basic compliance to a deep understanding of chemical causality. N-tert-Butyl-2-methoxyethylamine (CAS: 22687-22-5) is a specialized reagent frequently utilized in advanced drug development and synthetic chemistry. Due to its dual hazard profile—acting as both a flammable liquid and a severe corrosive agent—handling this compound requires rigorous, self-validating safety protocols.

This guide provides the essential, immediate safety and logistical information necessary to integrate this chemical into your laboratory operations safely.

Mechanistic Hazard Assessment

Understanding the chemical behavior of N-tert-Butyl-2-methoxyethylamine is critical for establishing effective barrier protection.

  • Corrosivity (H314 / H318) : As a secondary amine with an electron-donating tert-butyl group, this compound exhibits significant basicity[1]. Upon contact with biological tissues, it rapidly catalyzes the saponification of epidermal lipids and extracts cellular water. This leads to deep, liquefactive necrosis rather than the coagulative necrosis typically seen with acid burns, necessitating immediate and absolute barrier protection.

  • Flammability (H226) : The molecule possesses a low flash point typical of low-molecular-weight branched amines[1]. Its vapor can easily form explosive mixtures with air at ambient temperatures. Static discharge or hot surfaces can serve as ignition sources, requiring strict grounding and the elimination of spark sources in the workspace.

Personal Protective Equipment (PPE) Matrix

In accordance with [2], PPE must be selected based on a rigorous hazard assessment. Standard laboratory attire is insufficient for this compound; the following matrix outlines the required protective barriers and the mechanistic rationale behind each choice.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Butyl rubber or Laminate (e.g., Silver Shield®) gloves.Standard nitrile gloves are highly permeable to low-molecular-weight amines. Butyl rubber provides superior chemical resistance against basic aliphatic amines, preventing transdermal absorption.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex® or treated cotton).Poly-blend coats can melt into the skin during a flash fire. FR coats self-extinguish, mitigating the H226 flammability risk.
Eye/Face Protection Chemical splash goggles AND a full-face shield.Safety glasses lack peripheral seals. The high vapor pressure and H318 (severe eye damage) classification mandate a complete seal to prevent vapor and splash-induced corneal saponification.
Respiratory Handled exclusively in a certified Class II Type B or standard chemical fume hood.Prevents inhalation of corrosive vapors. If ventilation fails, a full-face respirator with an Ammonia/Methylamine (AM/MA) cartridge is required.

Operational Workflows & Handling Protocols

To ensure scientific integrity and safety, the following step-by-step methodology must be strictly adhered to when dispensing or reacting N-tert-Butyl-2-methoxyethylamine. This protocol aligns with the safety standards set forth in [3].

Step 1: Environmental Preparation & Engineering Controls

  • Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong oxidizing agents, acids, and halogenated compounds, which can trigger violent exothermic reactions.

  • Ensure all metal equipment (stands, clamps, Schlenk lines) is properly grounded to prevent static accumulation.

Step 2: Gowning and PPE Verification

  • Don the FR lab coat, ensuring all snaps are closed up to the neck.

  • Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don the gloves over the cuffs of the lab coat to prevent liquid from channeling down the arm.

  • Equip chemical splash goggles and lower the face shield.

Step 3: Chemical Transfer (Inert Gas Technique)

  • Secure the reagent bottle in a secondary containment tray within the fume hood.

  • Purge the receiving vessel with an inert gas (Nitrogen or Argon) to displace oxygen, mitigating the flammability risk.

  • Using a glass syringe with a Luer-lock stainless steel needle, puncture the septum of the reagent bottle. (Causality note: Avoid plastic syringes if possible, as the amine may leach plasticizers over prolonged contact, contaminating your reaction).

  • Slowly withdraw the required volume, maintaining positive pressure in the reagent bottle to prevent air ingress.

  • Transfer the amine to the reaction vessel dropwise if the reaction is known to be exothermic.

Step 4: Equipment Decontamination

  • Rinse all transfer equipment (syringes, needles) with a compatible non-reactive solvent (e.g., dry tetrahydrofuran or toluene) before exposing them to the ambient atmosphere or aqueous cleaning baths.

Handling_Workflow A 1. Risk Assessment Identify H226 & H314 Hazards B 2. Engineering Controls Verify Fume Hood Face Velocity A->B C 3. PPE Selection Don FR Coat, Butyl Gloves, Goggles B->C D 4. Dispensing Operation Use Inert Gas/Closed System C->D E Spill Occurs? D->E F 5a. Spill Mitigation Evacuate, use inert absorbent E->F Yes G 5b. Normal Completion Seal container, doff PPE E->G No H 6. Waste Disposal EPA D001/D002 Container F->H G->H

Operational workflow for handling N-tert-Butyl-2-methoxyethylamine, from assessment to disposal.

Emergency Response & Spill Mitigation

  • Skin/Eye Contact : Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Do not attempt to neutralize the amine on the skin with weak acids, as the resulting exothermic neutralization reaction will exacerbate thermal tissue damage.

  • Small Spills (< 500 mL) : Eliminate all ignition sources immediately. Do not use combustible absorbents like sawdust. Apply a chemically inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a specialized spill pad). Carefully sweep into a compatible, sealable container using non-sparking tools.

Waste Disposal & Decommissioning

Under [4], waste containing N-tert-Butyl-2-methoxyethylamine must be classified and managed as hazardous waste due to its characteristic properties.

  • Classification : Assign EPA Hazardous Waste Codes D001 (Ignitability) and D002 (Corrosivity)[4].

  • Segregation : Never mix amine waste with acidic waste streams, halogenated solvents, or heavy metal solutions. Store in a dedicated, clearly labeled, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Decommissioning : Empty containers retain hazardous vapor residues. They must be triple-rinsed with a compatible solvent, and the rinsate must be collected as hazardous waste before the container can be punctured and disposed of as solid waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 559304, N-tert-Butyl-2-methoxyethylamine." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-2-methoxyethylamine
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-2-methoxyethylamine
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